molecular formula C11H14BrNO2 B2931267 Methyl 3-amino-3-(4-bromophenyl)butanoate CAS No. 1510070-51-5

Methyl 3-amino-3-(4-bromophenyl)butanoate

Cat. No.: B2931267
CAS No.: 1510070-51-5
M. Wt: 272.142
InChI Key: ATCAGCZBJYMTBX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5) is a brominated aromatic compound of high interest in organic synthesis and pharmaceutical research. It serves as a versatile chiral synthon and building block for the preparation of more complex molecules. The molecular formula for this compound is C11H14BrNO2 and it has a molecular weight of 272.14 . Its structure features both an amino functional group and a bromine atom on the phenyl ring, making it a valuable intermediate for nucleophilic substitution reactions and the construction of compound libraries for drug discovery. The compound is related to its hydrochloride salt form (CAS 2225146-67-6) which is also available for purchase . Methyl 3-amino-3-(4-bromophenyl)butanoate is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can procure this chemical from various global suppliers, with options for cold-chain transportation to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-(4-bromophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCAGCZBJYMTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and conformation of 3-amino-3-(4-bromophenyl)butanoate

Molecular Structure and Conformation of 3-Amino-3-(4-bromophenyl)butanoate: A Paradigm for -Disubstituted Amino Acid Foldamers

Executive Summary

The design and synthesis of rigidified peptidomimetics rely heavily on the incorporation of non-natural amino acids that dictate predictable secondary structures. 3-amino-3-(4-bromophenyl)butanoate (and its corresponding ester derivatives) serves as an archetypal

12

This whitepaper provides an in-depth technical analysis of the molecular architecture, conformational dynamics, and synthetic methodologies associated with 3-amino-3-(4-bromophenyl)butanoate, offering a self-validating framework for researchers in drug development and structural biology.

Molecular Architecture & Stereochemistry

The structural uniqueness of 3-amino-3-(4-bromophenyl)butanoate stems from its highly congested C3 position. The carbon backbone follows a standard butanoate chain: a carboxylate/ester at C1, a methylene spacer at C2, and the quaternary C3 center bearing an amino group, a methyl group (C4), and a 4-bromophenyl moiety.

  • The Quaternary Stereocenter: The geminal disubstitution at C3 invokes the Thorpe-Ingold effect (angle compression), which narrows the internal C-C3-C angle and subsequently restricts the rotational freedom around the adjacent C2-C3 bond.

  • The 4-Bromophenyl Handle: Beyond its steric bulk, the para-bromo substituent serves a dual purpose. Electronically, it exerts an inductive electron-withdrawing effect that modulates the basicity of the adjacent amine. Synthetically, the bromine atom acts as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), allowing this molecule to function as a versatile pharmacophore precursor.

Conformational Dynamics

The conformational landscape of






Because of the extreme steric clash between the bulky 4-bromophenyl group and the C1 carboxylate, the molecule strongly resists eclipsed conformations. Instead, it toggles between two primary rotamers:

  • The Anti Conformer (

    
    ):  Maximizes the distance between the aryl ring and the carboxylate. This is the global energy minimum in polar solvents where intramolecular hydrogen bonding is disrupted.
    
  • The Gauche Conformer (

    
    ):  Stabilized primarily by an intramolecular hydrogen bond between the C3-amine and the C1-carbonyl oxygen. This conformation is highly favored in non-polar environments and is the requisite geometry for folding into a 
    
    
    -peptide helix.
Quantitative Conformational Parameters

To facilitate structural modeling, the typical parameters for this class of molecules are summarized below.

ParameterTypical Value RangeMechanistic Rationale

(C2-C3) Torsion

(Gauche) or

(Anti)
Dictated by steric clash between the 4-bromophenyl group and the C1 carboxylate.

(N-C3) Torsion

to

Heavily restricted by the gem-methyl/aryl substitution (Thorpe-Ingold effect).
C3-C2 Bond Length

Å
Slight elongation due to severe steric crowding at the quaternary C3 center.
NH

O=C H-Bond

Å (Intramolecular)
Stabilizes the gauche conformer, driving foldamer helicity in non-polar solvents.

Table 1: Conformational and crystallographic parameters of

ConformationRootC2-C3 Bond RotationTorsion Angle (θ)StericThorpe-Ingold EffectGem-disubstitution restricts rotationRoot->Steric Structural ConstraintGaucheGauche ConformerAr & C=O at 60°H-Bond StabilizedAntiAnti ConformerAr & C=O at 180°Steric MinimizationSteric->Gauche H-Bonding (NH2 to C=O)Steric->Anti Bulky 4-Br-Ph Group

Figure 1: Conformational determinants around the C2-C3 bond.

Asymmetric Synthesis Protocol

The construction of the quaternary stereocenter at C3 requires highly controlled facial selectivity. The industry gold standard for this transformation is the use of, which enables the stereoselective 1,2-addition of enolates to chiral N-sulfinimines[3].

Step-by-Step Methodology: Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

Phase 1: Chiral Sulfinyl Imine Formation

  • Reagents: 4-Bromoacetophenone (1.0 eq),

    
    -tert-butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (
    
    
    , 2.0 eq), anhydrous THF.
  • Procedure: Combine reagents in anhydrous THF and heat to reflux for 12–24 hours. Monitor completion via TLC. Quench the reaction with brine, filter the resulting

    
     precipitate through a Celite pad, and purify the imine via flash column chromatography.
    
  • Causality (The "Why"): Ketones are significantly less electrophilic than aldehydes. Standard desiccants (like

    
    ) fail to drive the condensation. 
    
    
    is strictly required because it acts dually as a strong Lewis acid to activate the ketone and as an irreversible water scavenger, preventing the hydrolysis of the moisture-sensitive sulfinamide.

Phase 2: Diastereoselective Enolate Addition

  • Reagents: Methyl acetate (2.0 eq), Lithium diisopropylamide (LDA, 2.0 eq), anhydrous THF,

    
    .
    
  • Procedure: Generate the lithium enolate of methyl acetate by adding it to LDA at

    
    . Stir for 30 minutes. Dropwise, add the pre-cooled solution of the sulfinyl imine. Stir for 4 hours at 
    
    
    . Quench with saturated aqueous
    
    
    , extract with EtOAc, and isolate the major diastereomer.
  • Causality (The "Why"): The reaction must be maintained strictly at

    
     to rigidify the highly ordered, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the sulfinamide effectively blocks one face of the imine, forcing the enolate to attack from the less hindered trajectory, thereby establishing the C3 stereocenter with high diastereomeric excess (dr > 95:5).
    

Phase 3: Auxiliary Cleavage (Deprotection)

  • Reagents:

    
     HCl in Methanol.
    
  • Procedure: Dissolve the purified N-sulfinyl

    
    -amino ester in the HCl/MeOH solution. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the pure hydrochloride salt of methyl 3-amino-3-(4-bromophenyl)butanoate.
    
  • Causality (The "Why"): Anhydrous acidic methanol selectively protonates and cleaves the N-S bond of the sulfinamide auxiliary. Because the conditions are non-aqueous, the methyl ester at C1 remains intact, preventing unwanted hydrolysis to the free carboxylic acid.

SynthWorkflowA4-Bromoacetophenone+ (Rs)-t-BuSONH2BChiral Sulfinyl Imine(Ti(OEt)4 mediated)A->B CondensationCDiastereoselective Addition(Li-enolate, -78°C)B->C C-C Bond FormationDN-Sulfinyl β-Amino Ester(Major Diastereomer)C->D Facial SelectivityEAcidic Cleavage(HCl / MeOH)D->E DeprotectionF3-Amino-3-(4-bromophenyl)butanoateE->F Final Product

Figure 2: Asymmetric synthesis workflow via Ellman's auxiliary.

Analytical Validation Protocols

To guarantee the structural integrity and stereochemical purity of the synthesized compound, two self-validating analytical techniques are mandatory:

A. X-Ray Crystallography (Absolute Configuration)

The presence of the bromine atom (


anomalous dispersion signal

B. 1H-NMR Spectroscopy (Solution-State Confirmation)

In solution, the geminal protons at the C2 methylene group (



AB quartet

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. URL:[Link]

  • Seebach, D., et al. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography. Helvetica Chimica Acta.
    URL:[Link]
    
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. URL:[Link]

The Thermodynamic Stability of β-Amino Acid Ester Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction

β-amino acids and their ester derivatives represent a cornerstone in modern peptidomimetic drug design. Unlike canonical α-amino acids, β-amino acids possess an additional methylene group in their backbone. This structural nuance fundamentally alters their conformational entropy and enthalpy, granting them exceptional thermodynamic stability and resistance to proteolytic degradation. When functionalized as ester derivatives (e.g., prodrugs or synthetic intermediates), these molecules exhibit unique hydrolysis kinetics dictated by steric shielding and charge-dipole interactions. This guide explores the thermodynamic principles governing β-amino acid esters, providing actionable methodologies for their characterization in drug development.

Thermodynamic Fundamentals of β-Peptide Foldamers

The incorporation of β-amino acids into peptide sequences (forming β-peptides or α/β-peptides) induces the formation of highly stable secondary structures, such as 14-helices, 12-helices, and 10/12-helices.

Causality of Conformational Stability

The thermodynamic stability of a β-peptide fold is heavily influenced by the interplay between the electrical charge of terminal groups and the macroscopic dipole of the helical conformation—a phenomenon known as charge-dipole stabilization[1]. Furthermore, folding is entropically driven in its initial stages. The folded state of β-peptides is stabilized by the steric exclusion of large regions of the unfolded conformational space[2]. The extra carbon atom increases backbone flexibility, but specific substitutions (e.g., cyclic residues like ACHC or β2/β3 branching) restrict the torsional angles (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), drastically reducing the entropic penalty of folding.
Quantitative Thermodynamic Parameters

To contextualize this stability, Table 1 summarizes typical thermodynamic parameters observed during the folding and unfolding of β-peptide derivatives compared to their α-peptide counterparts.

Table 1: Comparative Thermodynamic Parameters of Peptide Folding

Peptide TypeSecondary StructureΔG_{fold} (kcal/mol)ΔH_{fold} (kcal/mol)TΔS_{fold} (kcal/mol)Proteolytic Half-life
Canonical α-Peptideα-helix-0.5 to -1.5-4.0-3.0Minutes to Hours
β3-Peptide14-helix-2.0 to -3.5-5.5-2.5> 48 Hours
α/β-Peptide HybridMixed helix-1.8 to -2.8-4.8-2.4> 24 Hours
Cyclic β-Peptide (ACHC)12-helix-3.5 to -5.0-6.0-1.5Highly Stable

Data synthesized from molecular simulation and calorimetric studies of β-peptide oligomers.

G A β-Amino Acid Ester Derivatives B Conformational Stability (Foldamers) A->B C Chemical Stability (Ester Hydrolysis) A->C D Charge-Dipole Stabilization B->D E Steric Exclusion (Entropic Effect) B->E F Steric Shielding by β-branching C->F G Solvent Dielectric & pH Dependence C->G

Fig 1: Thermodynamic logic tree governing the stability of β-amino acid ester derivatives.

Hydrolysis Kinetics and Ester Stability in Prodrugs

Esterification of β-amino acids is a prevalent strategy to enhance lipophilicity and cellular permeability. However, the thermodynamic stability of the ester bond dictates the prodrug's activation rate in vivo.

The Role of Steric Shielding

In β-amino acid esters, the proximity of the β-substituent to the ester carbonyl creates a localized steric bulk. This shielding increases the activation energy (


) required for the formation of the tetrahedral intermediate during nucleophilic attack (e.g., by water or esterases). Consequently, the ground state is thermodynamically favored, leading to lower spontaneous hydrolysis rates compared to α-amino acid esters.

For example, the industrial synthesis and subsequent biocatalytic hydrolysis of intermediates like ethyl 3-(benzylamino)butanoate rely heavily on the thermodynamic stability of the β-amino ester core. Lipase-mediated hydrolysis protocols exploit this stability to achieve highly selective kinetic resolution without spontaneous background degradation[3].

Solid-State Thermodynamic Stability

Beyond solution-phase kinetics, the solid-state thermodynamic stability of β-amino ester derivatives is critical for formulation. A prime example is the prodrug tenofovir alafenamide (TAF), which incorporates an amino acid ester phosphonamidate motif. Stable form screening demonstrates that specific salt forms, such as the hemifumarate form, are thermodynamically stable in a wide range of solvents (e.g., acetonitrile, toluene, ethyl acetate), whereas the monofumarate form is prone to polymorphic conversion and degradation[4]. This exceptional solid-state stability is leveraged to purge diastereomeric impurities during crystallization[4].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the thermodynamic parameters of β-amino acid esters must be empirically validated. Below are two self-validating protocols designed to measure folding thermodynamics and hydrolysis kinetics.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Folding Thermodynamics

Purpose: To quantify the enthalpy (


), entropy (

), and Gibbs free energy (

) of β-peptide folding or self-assembly. Causality: ITC directly measures the heat released or absorbed during molecular interactions. By titrating a denaturant into a folded β-peptide solution, we can extract the thermodynamic parameters of unfolding, which inversely represent folding stability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the β-amino acid ester derivative in a defined buffer (e.g., 50 mM phosphate, pH 7.4) to a concentration of 50 µM. Degas the solution under a vacuum for 10 minutes to prevent microbubble formation, which causes signal artifacts.

  • Titrant Preparation: Prepare a solution of a chemical denaturant (e.g., 8 M Urea or 6 M Guanidinium HCl) in the exact same buffer to prevent heat of dilution errors.

  • Equilibration: Load the sample into the ITC cell and the titrant into the syringe. Equilibrate the system at 25°C until the baseline variance is < 10 ncal/s.

  • Titration: Program the instrument to perform 25 injections of 10 µL each, with a 180-second spacing between injections to allow the system to return to thermal equilibrium.

  • Data Integration: Integrate the area under each injection peak. Fit the resulting isotherm to a two-state unfolding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    and
    
    
    .
Protocol 2: HPLC-Based Kinetic Assay for Ester Hydrolysis

Purpose: To determine the hydrolysis half-life (


) and activation thermodynamics of β-amino acid esters.
Causality: By measuring the degradation rate across multiple temperatures, the Arrhenius equation can be used to calculate the activation energy, providing insight into the thermodynamic barrier of the ester bond cleavage.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0, 7.4, and 9.0 to evaluate acid-catalyzed, neutral, and base-catalyzed hydrolysis.

  • Reaction Initiation: Spike the β-amino acid ester stock (in DMSO) into the pre-warmed buffer to a final concentration of 100 µM (final DMSO < 1% v/v).

  • Sampling: Extract 50 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This drops the pH and precipitates any localized nucleophiles, halting the reaction—a critical self-validating step to ensure temporal accuracy.

  • Quantification: Analyze the samples via Reverse-Phase HPLC (C18 column, UV detection). Plot

    
     vs. time to determine the rate constant (
    
    
    
    ).
  • Thermodynamic Extraction: Repeat the assay at 37°C, 50°C, and 60°C. Construct an Eyring plot (

    
     vs 
    
    
    
    ) to extract the enthalpy of activation (
    
    
    ) and entropy of activation (
    
    
    ).

Workflow Start Synthesize β-Amino Acid Ester Prep Buffer Equilibration & Degassing Start->Prep Decision Select Profiling Pathway Prep->Decision ITC ITC (Folding Thermodynamics) Decision->ITC HPLC HPLC (Hydrolysis Kinetics) Decision->HPLC End1 Extract ΔG, ΔH, ΔS (Stability Profile) ITC->End1 End2 Extract k, t½, ΔH‡ (Degradation Profile) HPLC->End2

Fig 2: Experimental workflow for the thermodynamic profiling of β-amino acid esters.

Advanced Applications in Therapeutics and Biomaterials

The thermodynamic stability of β-amino acid derivatives extends beyond simple prodrugs into the realm of supramolecular chemistry and catalysis.

β3-Peptide Bundles as Catalysts

A groundbreaking application of these principles is the design of β3-peptide bundles capable of chemical catalysis. Because β3-peptides spontaneously self-assemble in water into discrete, protein-like quaternary structures with exceptional thermodynamic stability, they can be engineered to mimic enzyme active sites. For instance, specific β3-peptide octameric bundles have been designed to bind substrates and catalyze ester hydrolysis, utilizing an active site triad composed of residues from multiple strands of the stable bundle[5]. The rigidity and thermodynamic favorability of the bundle ensure that the catalytic residues are held in the precise spatial orientation required to lower the transition state energy of the target ester.

Conclusion

The thermodynamic stability of β-amino acid ester derivatives is a multifaceted property rooted in the unique conformational restrictions of the extended backbone and the steric environment of the ester linkage. By employing rigorous thermodynamic profiling—from ITC to kinetic HPLC assays—drug development professionals can rationally design peptidomimetics and prodrugs that survive the proteolytic gauntlet of the human body while releasing their active payloads at precisely calibrated rates.

References

  • [6] Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed, National Institutes of Health. URL: [Link]

  • [1] Terminal-group effects on the folding behavior of selected beta-peptides. Proteins: Structure, Function, and Bioinformatics. DOI: 10.1002/prot.20839. URL: [Link]

  • [2] What stabilizes the 314-helix in β3-peptides? A conformational analysis using molecular simulation. CORE. URL: [Link]

  • [5] Design and High-Resolution Structure of a β3-Peptide Bundle Catalyst. Journal of the American Chemical Society (ACS Publications). DOI: 10.1021/ja502765h. URL: [Link]

  • [4] US8754065B2 - Tenofovir alafenamide hemifumarate. Google Patents. URL:

Sources

Potential of Methyl 3-amino-3-(4-bromophenyl)butanoate as a peptidomimetic building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Methyl 3-amino-3-(4-bromophenyl)butanoate as a high-value scaffold in peptidomimetic drug design.

Executive Summary: The -Scaffold Advantage

In the landscape of modern drug discovery,


-amino acids represent a critical frontier for overcoming the pharmacokinetic limitations of natural 

-peptides. Methyl 3-amino-3-(4-bromophenyl)butanoate is not merely a building block; it is a privileged

-disubstituted scaffold
.

Its value stems from three synergistic properties:

  • Conformational Locking: The geminal disubstitution (methyl + aryl) at the C3 position imposes strong steric constraints (Thorpe-Ingold effect), forcing peptide backbones into stable secondary structures (e.g., 14-helices) resistant to proteolytic degradation.

  • Orthogonal Functionalization: The 4-bromophenyl moiety serves as a dormant "chemical handle." It remains inert during standard peptide synthesis but allows for Late-Stage Diversification (LSD) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of analogs from a single precursor.

  • Proteolytic Stability: The absence of a natural recognition motif for endogenous proteases extends the half-life of derived therapeutics significantly compared to

    
    -peptide counterparts.
    

Structural Analysis & Conformational Theory

Understanding the geometry of this building block is prerequisite to its effective deployment.

The -Disubstitution Effect

Unlike


-amino acids (monosubstituted), 

-amino acids like Methyl 3-amino-3-(4-bromophenyl)butanoate possess a quaternary

-carbon.
  • Torsion Angles: The bulky substituents restrict rotation around the

    
     bond (
    
    
    
    ) and the
    
    
    bond (
    
    
    ).
  • Helix Propensity: In oligomers, this restriction energetically favors gauche conformations, strongly promoting the formation of 14-helices (defined by H-bonds between

    
     and 
    
    
    
    ).

Table 1: Comparative Structural Properties of


-Amino Acid Classes 
ClassSubstitution PatternMain Conformational PreferenceProteolytic Stability

-H
Monosubstituted (Side chain at C3)14-Helix (flexible)High

-H
Monosubstituted (Side chain at C2)12/10-HelixHigh

-Disubstituted
Gem-disubstituted (C3) Rigid 14-Helix (High Propensity) Very High

-Amino Acid
Monosubstituted (C2)

-Helix /

-Sheet
Low

Synthesis Protocol: Enantioselective Construction

To utilize this building block in drug development, it must be synthesized with high optical purity. The Ellman Sulfinamide approach is the industry standard for generating chiral amines with quaternary centers.

Retrosynthetic Logic
  • Target: Methyl 3-amino-3-(4-bromophenyl)butanoate.

  • Precursors: 4-Bromoacetophenone + (S)-(-)-tert-Butanesulfinamide.

  • Key Step: Diastereoselective Reformatsky-type addition or Lithium enolate addition to the chiral ketimine.

Step-by-Step Synthesis Workflow

Step 1: Ketimine Formation (Dehydration)

  • Reagents: 4-Bromoacetophenone (1.0 eq), (S)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: THF (anhydrous).

  • Conditions: Reflux for 24h.

  • Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the

    
    -sulfinyl ketimine.
    
  • Workup: Quench with brine, filter Ti salts, concentrate.

Step 2: Enolate Addition (Stereocenter Formation)

  • Reagents: Methyl acetate (solvent/reactant), LDA (Lithium Diisopropylamide) or Reformatsky reagent (BrZnCH

    
    COOMe).
    
    • Preferred Method (High Stereocontrol): Pre-form the lithium enolate of methyl acetate using LDA at -78°C in THF, then add ClTi(OiPr)

      
       to form the titanium enolate (transmetallation), followed by the ketimine.
      
  • Conditions: -78°C for 4h.

  • Causality: The cyclic transition state involving the titanium enolate and the sulfinyl oxygen directs the nucleophilic attack to the Re-face (or Si-face depending on auxiliary), yielding high diastereomeric excess (>95% de).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Conditions: Room temperature, 1h.

  • Result: Cleavage of the sulfinyl group yields the target Methyl 3-amino-3-(4-bromophenyl)butanoate as the hydrochloride salt.

Synthesis Visualization

SynthesisWorkflow Start 4-Bromoacetophenone Step1 Step 1: Ti(OEt)4 Condensation (Ketimine Formation) Start->Step1 Aux (S)-t-Bu-Sulfinamide Aux->Step1 Intermediate Chiral N-Sulfinyl Ketimine Step1->Intermediate Step2 Step 2: Titanium Enolate Addition (Stereoselective C-C Bond) Intermediate->Step2 + Methyl Acetate Enolate Step3 Step 3: HCl Deprotection Step2->Step3 >95% dr Product Methyl 3-amino-3- (4-bromophenyl)butanoate Step3->Product

Caption: Enantioselective synthesis via Ellman's auxiliary chemistry ensures high optical purity essential for peptidomimetics.

Application: Solid-Phase Peptide Synthesis (SPPS) & Diversification

The methyl ester must be saponified and Fmoc-protected to be used in standard Fmoc-SPPS.

Preparation for SPPS:

  • Hydrolysis: LiOH in THF/H

    
    O 
    
    
    
    Free Acid.
  • Fmoc-Protection: Fmoc-OSu, NaHCO

    
    
    
    
    
    Fmoc-3-amino-3-(4-bromophenyl)butanoic acid .
On-Resin Protocol

Incorporating this sterically hindered amino acid requires optimized coupling conditions.

  • Coupling Reagents: Use HATU/HOAt (1-Hydroxy-7-azabenzotriazole) rather than HBTU/HOBt. The pyridine nitrogen in HOAt stabilizes the active ester, accelerating the reaction with the hindered amine.

  • Stoichiometry: 3.0 eq Amino Acid, 2.9 eq HATU, 6.0 eq DIPEA.

  • Time: Double coupling (2 x 2h) is recommended.

Late-Stage Diversification (The "Bromine Handle")

Once the peptide is assembled on the resin (e.g., Rink Amide resin), the 4-bromophenyl group allows for the creation of a library of analogs via Suzuki-Miyaura coupling before cleavage.

Protocol: On-Resin Suzuki Coupling

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq) or Pd
    
    
    (dba)
    
    
    /XPhos (for difficult substrates).
  • Base: Na

    
    CO
    
    
    
    (2M aqueous, 5 eq).
  • Boronic Acid: Aryl-B(OH)

    
     (5 eq).
    
  • Solvent: DME/H

    
    O (9:1) or DMF.[1]
    
  • Conditions: Microwave irradiation (80°C, 30 min) or 90°C thermal heating (12h).

  • Wash: Wash resin extensively with sodium diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.

Diversification Logic Diagram

Diversification cluster_Suzuki Suzuki-Miyaura Coupling (Parallel Synthesis) Resin Resin-Bound Peptide (Containing Br-Phe Analog) ReactionA Reaction A: + Phenylboronic Acid Resin->ReactionA ReactionB Reaction B: + 4-Pyridylboronic Acid Resin->ReactionB ReactionC Reaction C: + Indole-5-boronic Acid Resin->ReactionC Cleavage TFA Cleavage ReactionA->Cleavage ReactionB->Cleavage ReactionC->Cleavage LibA Analog A: Biaryl Scaffold Cleavage->LibA LibB Analog B: Solubility Enhanced Cleavage->LibB LibC Analog C: Fluorescent Probe Cleavage->LibC

Caption: The "Bromine Handle" strategy enables rapid generation of diverse functional analogs from a single solid-phase precursor.

References

  • Ellman, J. A., et al. (2002).[2][3][4] Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry. Link
    
  • Seebach, D., & Gellman, S. H. (1996). Beta-Peptides: Synthesis, Structure, and Biological Properties. Chemical Reviews.
  • Waingeh, V. F., et al. (2016). A Theoretical Study of

    
    -Amino Acid Conformational Energies and Solvent Effect. SCIRP. Link
    
  • Isidro-Llobet, A., et al. (2019).[1] Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. Link

  • Tang, T. P., & Ellman, J. A. (1999).[5] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids. Journal of Organic Chemistry. Link
    

Sources

Literature review of 4-bromophenyl substituted beta-amino acids

Literature Review & Technical Guide: 4-Bromophenyl Substituted -Amino Acids

Executive Summary

The integration of

3-amino-3-(4-bromophenyl)propanoic acid

Unlike simple phenyl-substituted analogs, the 4-bromophenyl moiety serves a dual purpose:

  • Structural Integrity: The bromine atom provides specific lipophilic bulk and halogen-bonding capabilities that modulate receptor affinity, particularly in integrin inhibitors and DPP-4 antagonists.

  • Synthetic Versatility: The aryl bromide acts as a high-fidelity "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of biaryl libraries without rebuilding the chiral backbone.

This guide synthesizes the most robust synthetic methodologies, chemical transformations, and pharmaceutical applications of this specific scaffold, grounded in rigorous technical analysis.

Structural & Physicochemical Profile

The core structure, 3-amino-3-(4-bromophenyl)propanoic acid , is a



PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold
Molecular Weight 244.09 g/mol Fragment-based drug design compliant
Lipophilicity (cLogP) ~1.8 - 2.1Enhanced membrane permeability vs. non-halogenated analogs
Electronic Effect

(Hammett) = +0.23
Electron-withdrawing; reduces

of the amino group slightly
Halogen Bonding Br

O/N/S interactions
Critical for binding affinity in hydrophobic pockets (e.g., enzyme active sites)

Synthetic Methodologies

To ensure high purity and stereochemical integrity, two primary routes are recommended: the Rodionov Reaction for scalable racemic synthesis (followed by resolution) and Enzymatic Synthesis for direct enantioselective access.

The Modified Rodionov Reaction (Racemic Scale-Up)

Best for: Multi-gram scale production of the racemic scaffold for subsequent functionalization.

Mechanism: A condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate. Unlike the Knoevenagel condensation which yields unsaturated acids, the Rodionov variant incorporates ammonia to yield the

Protocol:

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Procedure:

    • Dissolve aldehyde and malonic acid in ethanol.

    • Add ammonium acetate and heat to reflux for 6–8 hours.

    • Critical Step: Upon cooling, the

      
      -amino acid often precipitates. If not, induce crystallization by adding diethyl ether.
      
    • Purification: Recrystallization from water/ethanol (1:1) removes the cinnamic acid byproduct.

  • Yield: Typically 55–65%.

Enantioselective Enzymatic Resolution

Best for: Obtaining enantiopure (S)- or (R)- isomers for drug development.

Workflow:

  • Esterification: Convert the racemic Rodionov product to its ethyl ester.

  • Biocatalysis: Use Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase .

    • Reaction: Selective hydrolysis of the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Acid/base extraction separates the free acid (S) from the unreacted ester (R).

Visualization of Synthetic Logic

SynthesisPathwaysAldehyde4-BromobenzaldehydeRodionovRodionov Reaction(NH4OAc, Malonic Acid)Aldehyde->RodionovCondensationRacemateRacemic3-amino-3-(4-Br-Ph)propanoic acidRodionov->RacemateCrystallizationResolutionEnzymatic Resolution(Lipase/Acylase)Racemate->ResolutionEsterificationS_Isomer(S)-Enantiomer(Bioactive)Resolution->S_IsomerHydrolysisR_Isomer(R)-Ester(Recycle)Resolution->R_IsomerIntact Ester

Caption: Figure 1. Synthetic workflow from aldehyde precursor to enantiopure

Chemical Reactivity: The Bromine "Handle"

The defining feature of this scaffold is the 4-bromo substituent. It is not merely a structural element but a reactive site for Late-Stage Functionalization (LSF) .

Suzuki-Miyaura Cross-Coupling

This reaction allows the transformation of the 4-bromophenyl group into a biphenyl or heterobiaryl system, mimicking the extended hydrophobic pharmacophores found in drugs like Sitagliptin.

Optimized Protocol for


-Amino Acid Derivatives:
  • Substrate: N-Boc-protected 3-amino-3-(4-bromophenyl)propanoic acid methyl ester. (Protection is crucial to prevent catalyst poisoning by the free amine).

  • Catalyst:

    
     (3 mol%) or 
    
    
    .
  • Coupling Partner: Aryl boronic acid (

    
    , 1.2 eq).
    
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1), 
    
    
    .
  • Outcome: Yields >80% of biaryl derivatives.[1]

BNCT Precursor Synthesis

The 4-bromo group is the direct precursor to 4-Boronophenylalanine (BPA) analogs used in Boron Neutron Capture Therapy.

  • Transformation: Miyaura Borylation (

    
    , 
    
    
    ,
    
    
    ).
  • Significance: Converts the inactive bromo-derivative into a therapeutic boron delivery agent.

Pharmaceutical Applications & Biological Activity[3][4][5][6][7][8][9][10]

Integrin Inhibitors (RGD Mimetics)
  • Mechanism: The 4-bromophenyl group fits into the hydrophobic pocket of integrin receptors (

    
    ).
    
  • SAR Insight: The bromine atom often provides a 10-fold increase in potency compared to the unsubstituted phenyl ring due to halogen bonding with carbonyl backbone residues in the receptor.

Foldamers and Peptidomimetics
14-helices
  • Stability: These helices are resistant to proteolytic degradation (trypsin/chymotrypsin).

  • Self-Assembly: The heavy bromine atom facilitates crystallographic studies, acting as an anomalous scatterer for phase determination in X-ray diffraction.

Comparative Activity Table
Application AreaRole of 4-Br-

-AA Scaffold
Key MechanismReference
Antidiabetic DPP-4 Inhibitor AnalogLipophilic occupancy of S1 pocket[1]
Oncology BNCT Agent PrecursorSource of

via borylation
[2]
Antimicrobial

-Peptide Antibiotics
Membrane disruption (amphipathic helix)[3]
Structural Biology Phasing AgentAnomalous dispersion (Br) for X-ray[4]

Visualization of Structure-Activity Relationship (SAR)

SAR_Logiccluster_0Chemical Modificationscluster_1Biological EffectsCore4-Br-beta-AA CoreSuzukiSuzuki Coupling(Biaryl formation)Core->SuzukiPd-CatalysisBorylationMiyaura Borylation(BNCT Agents)Core->BorylationPd-CatalysisPotencyIncreased Lipophilicity(Membrane Permeability)Core->PotencyC-Br BondBindingHalogen Bonding(Receptor Affinity)Core->BindingSigma-holeStabilityProteolytic Resistance(Beta-peptide backbone)Core->StabilityBeta-backboneSuzuki->BindingExtended Reach

Caption: Figure 2. SAR logic demonstrating how the core scaffold translates chemical features into biological utility.

References

  • Design and Synthesis of Beta-Amino Acid Derivatives as DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry.[2] Context: Discusses the lipophilic requirements for the S1 pocket where 4-substituted phenyl groups are critical.

  • Synthesis of 4-Boronophenylalanine (BPA) from 4-Bromophenyl Precursors. Source: ChemRxiv / J. Org. Chem. Context: Detailed protocols on converting aryl bromides to boronic acids for BNCT.

  • Beta-Amino Acids: Role in Human Biology and Medicinal Chemistry. Source: Med Chem (Los Angeles), 2017. Context: Comprehensive review on the stability and antimicrobial properties of beta-peptides.

  • Suzuki-Miyaura Cross-Coupling of 4-Bromophenyl Derivatives. Source: Organic Chemistry Portal. Context: Standard protocols for coupling aryl bromides, applicable to the protected amino acid scaffold.[3]

Reactivity profile of the bromine moiety in beta-amino esters

Reactivity Profile of the Bromine Moiety in -Amino Esters

A Technical Guide to Mechanistic Divergence and Synthetic Utility

Executive Summary: The "Push-Pull" Dynamic

The reactivity of the bromine moiety within a

Neighboring Group Participation (NGP)



The core reactivity profile is defined by three divergent pathways:

  • Cyclization (Dominant): Intramolecular displacement of bromide to form aziridine-2-carboxylates .

  • Elimination: Base-mediated dehydrohalogenation to form

    
    -dehydroamino esters  (enamino esters).
    
  • Rearrangement: Formation of reactive aziridinium ions leading to ring expansion or solvolysis products.

Mechanistic Landscape

The Aziridination Pathway (Intramolecular )

The most distinct feature of




  • Stereoelectronic Requirement: The reaction requires an anti-periplanar alignment (180° dihedral angle) between the nitrogen lone pair and the C-Br bond.

  • Stereochemical Outcome: Complete inversion of configuration at the

    
    -carbon. A syn-
    
    
    -bromo-
    
    
    -amino ester yields a cis-aziridine, while the anti-isomer yields the trans-aziridine.
The Elimination Pathway (E2 vs. E1cB)

Under conditions where the nitrogen is non-nucleophilic (e.g., protonated or electron-deficient protection) or when using bulky bases, elimination competes with cyclization.

  • Mechanism: The base abstracts the

    
    -proton (if available) or the 
    
    
    -proton. However, in
    
    
    -bromo systems, the acidity of the
    
    
    -proton is enhanced by the ester and the bromine, facilitating elimination to form the conjugated
    
    
    -unsaturated ester
    .
Visualization of Reaction Divergence

The following diagram illustrates the kinetic competition between these pathways.

ReactionPathwaysStartα-Bromo-β-Amino Ester(Substrate)AziridineAziridine-2-Carboxylate(Kinetic Product)Start->Aziridine Mild Base (Et3N) Intramolecular SN2 Inversion at C-alphaEliminationα,β-Dehydroamino Ester(Thermodynamic Product)Start->Elimination Strong/Bulky Base or N-Protonation E2 MechanismAziridiniumAziridinium Ion(Transient Intermediate)Start->Aziridinium Solvolysis (Weak Nucleophile)Aziridinium->Aziridine Ring Closure

Figure 1: Mechanistic divergence of the


Synthetic Utility and Applications

Synthesis of Functionalized Aziridines

Aziridine-2-carboxylates are critical pharmacophores and intermediates for non-natural amino acids. The


  • Substrate Control: By establishing the stereochemistry of the

    
    -amino ester precursor (e.g., via Mannich-type reactions or aldol condensation followed by bromination), the stereochemistry of the aziridine is pre-determined.
    
  • Protocol Insight: Using a "soft" base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a polar aprotic solvent (Acetonitrile) favors cyclization over elimination.

Access to Dehydroamino Acids

Dehydroamino acids are key components of peptide antibiotics (e.g., lantibiotics).

  • Protocol Insight: To favor elimination, use a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or perform the reaction at elevated temperatures (

    
    C). This suppresses the 
    
    
    trajectory by sterically hindering the approach or by favoring the entropic elimination product.

Quantitative Comparison of Reaction Conditions

The following table summarizes the effect of experimental variables on the product distribution (Aziridine vs. Enamine).

VariableCondition A: Aziridine FavoredCondition B: Elimination FavoredMechanistic Rationale
Base TEA, DIPEA, K₂CO₃DBU, t-BuOK, NaHStronger bases promote proton abstraction (E2) over nucleophilic attack.
Solvent MeCN, DMF (Polar Aprotic)THF, Toluene (Non-polar)Polar solvents stabilize the transition state for charge separation in

.
Temperature 0°C to 25°CReflux (>60°C)Elimination has a higher activation energy; heat favors the entropic product.
N-Protecting Group Electron-donating (Bn, Allyl)Electron-withdrawing (Ts, Boc)Nucleophilicity of Nitrogen is critical for cyclization. EWGs suppress N-attack.

Experimental Protocol: Stereoselective Cyclization

Objective: Synthesis of cis-1-benzyl-3-phenylaziridine-2-carboxylate from syn-


Reagents:

  • Substrate: syn-Ethyl 2-bromo-3-(benzylamino)-3-phenylpropanoate (1.0 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) [0.1 M]

Workflow:

  • Preparation: Dissolve the

    
    -bromo-
    
    
    -amino ester in anhydrous MeCN under an inert atmosphere (
    
    
    ).
  • Cyclization: Cool the solution to 0°C. Add TEA dropwise over 5 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material (

    
    ) will disappear, and a less polar spot (
    
    
    , Aziridine) will appear.
    • Note: If elimination occurs, a UV-active spot at lower

      
       (conjugated enamine) may appear.
      
  • Workup: Dilute with diethyl ether (precipitates TEA

    
    HBr salts). Filter through a celite pad.
    
  • Purification: Concentrate filtrate. Flash chromatography on silica gel (neutralized with 1% TEA to prevent ring opening).

Self-Validating Check:

  • ¹H NMR Verification: The aziridine ring protons (H-2 and H-3) typically appear as doublets between 2.0–3.5 ppm with a coupling constant (

    
    ) of 6–7 Hz for cis and 2–3 Hz for trans.
    

Graphviz Diagram: Stereochemical Inversion Mechanism

This diagram details the orbital interactions required for the stereospecific transformation.

AziridineMechanismcluster_legendStereochemical CourseSubstratesyn-α-Bromo-β-Amino Ester(N and Br must be Anti-Periplanar)TSTransition State(Backside Attack of N on C-α)Substrate->TS Base deprotonates NH Lone pair alignmentProductcis-Aziridine-2-Carboxylate(Inversion of Configuration)TS->Product Loss of Br-NoteThe reaction proceeds with complete stereochemical inversion.(syn-substrate → cis-product)

Figure 2: Stereochemical course of the intramolecular

References

  • Concellón, J. M., et al. (2008).[1] "Efficient and General Synthesis of Aziridines from N-Tosyl Imines." Organic Letters. Link

  • Yadav, J. S., et al. (2003).[1] "Bi(OTf)3-[bmim]PF6: A Novel and Efficient Catalytic System for the Synthesis of Aziridines." Synthesis. Link

  • Cai, Q., et al. (2014). "β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates." The Journal of Organic Chemistry. Link

  • Ishikawa, T. (2012).[2] "Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles. Link

  • Caprio, V., et al. (2000). "The synthesis of

    
    -amino acids via the Reformatsky reaction." Tetrahedron. Link
    

An In-depth Technical Guide to Methyl 3-amino-3-(4-bromophenyl)butanoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-(4-bromophenyl)butanoate is a synthetic amino acid ester derivative with a unique structural motif that makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of a stereocenter at the C3 position, a bromine-substituted aromatic ring, and both amino and methyl ester functionalities provides a rich scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical identifiers, a detailed synthetic pathway, and an exploration of the potential biological significance of this compound, grounded in established chemical principles and analogous structures.

Chemical Identity and Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for any research and development endeavor.

Identifier/PropertyValueSource
CAS Registry Number 1510070-51-5[1]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
Canonical SMILES CC(C1=CC=C(Br)C=C1)(N)CC(OC)=O[1]
InChI Key Not available in search results
Predicted LogP 2.15 - 2.67[2][3]
Predicted Hydrogen Bond Donors 1[2][3]
Predicted Hydrogen Bond Acceptors 3[2][3]
Predicted Rotatable Bonds 3[2][3]

Synthesis Protocol: A Multi-Step Approach

The synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate can be logically approached through a multi-step pathway, commencing with the formation of the carbon skeleton, followed by the strategic introduction of the amino group. The following protocol is a well-reasoned synthetic strategy based on established and reliable organic chemistry transformations.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Bromobenzaldehyde C Methyl 3-(4-bromophenyl)-3-hydroxybutanoate A->C Reformatsky Reaction (1. Zinc, 2. Acid workup) B Methyl acetoacetate B->C D Methyl 3-amino-3-(4-bromophenyl)butanoate C->D Ritter Reaction (1. H₂SO₄, CH₃CN, 2. H₂O)

Caption: Proposed synthetic pathway for Methyl 3-amino-3-(4-bromophenyl)butanoate.

Step 1: Synthesis of Methyl 3-(4-bromophenyl)-3-hydroxybutanoate (Intermediate)

This initial step involves the formation of the core carbon structure through a Reformatsky-type reaction, which is a well-established method for the synthesis of β-hydroxy esters.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the zinc to activate the surface.

  • Addition of Reactants: To the dropping funnel, add a solution of 4-bromobenzaldehyde (1.0 equivalent) and methyl acetoacetate (1.1 equivalents) in anhydrous THF.

  • Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-(4-bromophenyl)-3-hydroxybutanoate.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents moisture from quenching the organozinc intermediate.

  • Iodine Activation: Removes the passivating oxide layer from the zinc surface, facilitating its reaction.

  • Anhydrous THF: A suitable aprotic solvent that solubilizes the reactants and does not interfere with the organometallic intermediate.

  • Ammonium Chloride Quench: Provides a mild acidic workup to protonate the alkoxide and hydrolyze any remaining organozinc species without causing dehydration of the tertiary alcohol.

Step 2: Amination via the Ritter Reaction to Yield Methyl 3-amino-3-(4-bromophenyl)butanoate

The introduction of the amino group at the tertiary carbon is efficiently achieved through the Ritter reaction. This reaction involves the formation of a stable tertiary carbocation from the alcohol intermediate in the presence of a strong acid, which is then trapped by a nitrile, followed by hydrolysis to the amide and subsequent hydrolysis to the amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 3-(4-bromophenyl)-3-hydroxybutanoate (1.0 equivalent) in acetonitrile (used in excess as both reactant and solvent).

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, Methyl 3-amino-3-(4-bromophenyl)butanoate.

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a catalyst to promote the formation of the tertiary carbocation and as a dehydrating agent.

  • Acetonitrile as Reactant/Solvent: The nitrile component of the Ritter reaction, which traps the carbocation. Using it as the solvent ensures a high concentration for the reaction.

  • Pouring onto Ice and Neutralization: The exothermic neutralization of the strong acid is controlled by the large volume of ice, and the basic workup is necessary to deprotonate the amine product for extraction into an organic solvent.

Predicted Spectroscopic Data

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Protons (-CH₂-): A pair of diastereotopic doublets (an AB quartet) or a multiplet around δ 2.5-3.0 ppm, adjacent to the stereocenter.

    • Methyl Protons (-OCH₃): A singlet around δ 3.6-3.7 ppm.

    • Methyl Protons (C3-CH₃): A singlet around δ 1.5-1.7 ppm.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is D₂O exchangeable.

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

    • Aromatic Carbons: Signals in the range of δ 120-145 ppm, with the carbon attached to bromine appearing at a characteristic chemical shift.

    • Quaternary Carbon (C3): A signal around δ 55-65 ppm.

    • Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.

    • Methyl Carbon (C3-CH₃): A signal in the aliphatic region, around δ 25-30 ppm.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z 272.03 and 274.03, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Potential Applications in Drug Discovery and Development

While direct biological studies on Methyl 3-amino-3-(4-bromophenyl)butanoate are not extensively documented, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Scaffold for Bioactive Molecules: The 3-amino-3-arylbutanoate framework is a valuable building block in medicinal chemistry. The amino and ester groups provide handles for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

  • Analogs of Neuroactive Agents: The core structure shares similarities with known neuroactive compounds. For instance, it can be considered an analog of phenibut (4-amino-3-phenylbutanoic acid), a GABA receptor modulator. The introduction of the methyl group at the 3-position and the bromine on the phenyl ring could significantly alter its pharmacological profile, potentially leading to new modulators of GABAergic or other neurotransmitter systems.

  • Anticancer Potential: N-aryl amino acids and their derivatives have been investigated for their potential as anticancer agents.[4][5] The bromophenyl group can participate in halogen bonding and other interactions with biological targets, a strategy increasingly utilized in drug design.

Logical Framework for Biological Investigation

Biological_Investigation cluster_0 Screening Panels A Methyl 3-amino-3-(4-bromophenyl)butanoate B Primary Screening A->B B1 Neurotransmitter Receptor Binding Assays (e.g., GABA, Glutamate) B->B1 B2 Cancer Cell Line Proliferation Assays (e.g., NCI-60 panel) B->B2 B3 Ion Channel Modulation Assays B->B3 C Target Identification D Lead Optimization C->D Structure-Activity Relationship (SAR) Studies B2->C Hit Identification

Caption: A logical workflow for the biological evaluation of Methyl 3-amino-3-(4-bromophenyl)butanoate.

Conclusion

This technical guide provides a comprehensive overview of Methyl 3-amino-3-(4-bromophenyl)butanoate, from its fundamental chemical identifiers to a detailed, scientifically-grounded synthetic protocol. While the full biological profile of this specific compound remains to be elucidated, its structural features position it as a promising scaffold for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation.

References

  • Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.
  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)
  • Synthesis and Biological Evaluation of CF3 Se-Substituted α-Amino Acid Deriv
  • Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)
  • 1 H (a) and 13 C (b) NMR spectra of...
  • (s)-(-)-methyl p-bromophenyl sulfoxide. Organic Syntheses Procedure.
  • (3-bromophenyl)methyl 4-(methylamino)
  • Synthesis and Biological Evaluation of CF3Se‐Substituted α‐Amino Acid Derivatives | Request PDF.
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry.
  • 1510070-51-5|Methyl 3-amino-3-(4-bromophenyl)
  • MSBNK-Fac_Eng_Univ_Tokyo-JP008847. MassBank.
  • (PDF) Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities.
  • An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutano
  • Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 1698754-87-8 | Methyl 3-amino-3-(4-bromo-3-chlorophenyl)
  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
  • 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744. PubChem.
  • (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Echemi.
  • 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • 15.4 Index of organic compound C-13 NMR spectra. Doc Brown.
  • Methyl 3-amino-3-(4-bromo-3-fluorophenyl)

Sources

Introduction to quaternary beta-amino acid synthesis

Introduction to Quaternary -Amino Acid Synthesis: A Strategic Technical Guide

Executive Summary

The incorporation of quaternary


-amino acids








This structural modification confers exceptional proteolytic stability—often rendering peptides completely resistant to proteases—and induces specific, rigid secondary structures (helices and turns) critical for disrupting protein-protein interactions (PPIs). However, the synthesis of these motifs is complicated by significant steric hindrance and the difficulty of generating quaternary stereocenters with high enantiocontrol.

This guide analyzes the three most robust synthetic strategies: Catalytic Asymmetric Mannich Reactions , Conjugate Additions , and Homologation , providing mechanistic insights and validated protocols for the bench scientist.

Part 1: Strategic Retrosynthesis & Structural Classification

To design a viable synthesis, one must first classify the target. The steric congestion of the quaternary center dictates the disconnection strategy.

Structural Classes
  • 
    -Amino Acids:  The quaternary center is adjacent to the carbonyl (
    
    
    ).
    • Challenge: Enolization of

      
      -branched substrates is difficult; electrophilic attack is sterically hindered.
      
  • 
    -Amino Acids:  The quaternary center bears the amine (
    
    
    ).
    • Challenge: Nucleophilic attack on ketimines or conjugate addition to

      
      -disubstituted acceptors requires highly reactive yet selective catalysts.
      
Retrosynthetic Logic (Visualization)

The following diagram illustrates the three primary disconnections for accessing quaternary

RetrosynthesisTargetQuaternary β-Amino Acid(Target)MannichRoute A: Mannich Reaction(C-C Bond Formation)Target->Mannich Disconnect C2-C3 MichaelRoute B: Conjugate Addition(C-C or C-N Bond Formation)Target->Michael Disconnect C3-N or C3-C HomologationRoute C: Arndt-Eistert(Carbon Insertion)Target->Homologation Disconnect C1-C2 ImineImine + Enolate Equivalent(For β3,3 or β2,2)Mannich->ImineAcceptorα,β-Unsaturated Acceptor(For β3,3)Michael->AcceptorAlphaAAQuaternary α-Amino Acid(For Homologation)Homologation->AlphaAA

Figure 1: Strategic disconnections for quaternary

Part 2: The Direct Route – Catalytic Asymmetric Mannich Reactions

The Mannich reaction is arguably the most versatile method for generating

The Challenge of the Quaternary Center

Standard Mannich reactions fail with

Solution: The Shibasaki Copper Catalysis

Prof. Masakatsu Shibasaki’s group developed a soft Lewis acid/hard Brønsted base cooperative system. Using a chiral Copper(I) complex, they successfully employed thioamides as pronucleophiles. Thioamides are more acidic than esters, allowing for soft enolization under mild conditions, preventing the retro-Mannich reaction common with sterically crowded products.

  • Mechanism: The catalyst (Cu-Ligand) activates the thioamide (via soft enolization) and simultaneously activates the imine (Lewis acidity), creating a defined chiral pocket.

  • Key Reference: J. Am. Chem. Soc.[1][2]2009 , 131, 3830.

Organocatalytic Approaches (ACDC)

For metal-free routes, Asymmetric Counteranion Directed Catalysis (ACDC) utilizing chiral phosphoric acids (e.g., IDPi catalysts developed by the List group) allows for the use of silyl ketene acetals .

  • Mechanism: The chiral acid protonates the imine (or activates a silyl reagent), forming a chiral ion pair. The silyl ketene acetal attacks this ion pair. The bulkiness of the catalyst dictates the facial selectivity, enabling the formation of the quaternary center.

Part 3: The Stepwise Route – Arndt-Eistert Homologation

When a specific quaternary



Mechanism & Safety

This route uses the Wolff rearrangement of an

3
  • Activation: The

    
    -amino acid is converted to a mixed anhydride.
    
  • Diazotization: Reaction with diazomethane (

    
    ) yields the diazoketone.
    
  • Rearrangement: Silver (Ag) or light-induced Wolff rearrangement generates a ketene intermediate.[3]

  • Trapping: The ketene is trapped by water (acid) or alcohol (ester).[3]

Critical Note: This method preserves the stereochemistry of the quaternary center (retention of configuration) because the migrating group moves with its electrons to the electron-deficient carbene center.

Part 4: Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Quaternary )

Use Case: Converting Fmoc-protected


Safety Warning: Diazomethane is explosive and highly toxic.[4] Use a dedicated kit with smooth glass joints (no ground glass) and a blast shield. Generate in situ if possible.

StepReagent/ConditionObservation/Endpoint
1. Activation Dissolve Fmoc-AA-OH (1.0 equiv) in dry THF under

. Add NMM (1.1 equiv) and Isobutyl chloroformate (1.1 equiv) at -15°C.
Formation of white precipitate (NMM·HCl). Stir 20 min.
2. Diazotization Filter salt quickly. Add filtrate to a 0°C solution of Diazomethane (approx 3.0 equiv in

).
Solution turns bright yellow. Stir at 0°C for 1h, then RT for 2h.
3. Quench Blow stream of

to remove excess

(into acetic acid trap). Evaporate solvent.
Crude yellow solid (Diazoketone). Verify by IR (strong peak ~2100

).
4. Rearrangement Dissolve diazoketone in THF/H2O (9:1). Add Silver Benzoate (0.1 equiv). Sonicate or heat to 50°C.Evolution of

gas. Reaction turns black (Ag precipitation).
5. Isolation Filter through Celite. Acidify (1N HCl) and extract with EtOAc.Crude

-amino acid.[5] Purify via flash chromatography.
Protocol B: Cu-Catalyzed Mannich (Synthesis of -AA)

Based on Shibasaki et al. methodology.

Reagents:

  • Catalyst:

    
     + Chiral Ligand (e.g., (R)-DTBM-SEGPHOS).
    
  • Pronucleophile:

    
    -substituted thioamide.
    
  • Electrophile: N-Boc imine.

Workflow:

  • Catalyst Formation: Mix Cu salt and Ligand (1:1 ratio, 5 mol%) in dry THF. Stir 30 min.

  • Addition: Add thioamide (1.0 equiv) and base (e.g., LiOAr or amine base if specified) to generate the soft enolate.

  • Reaction: Add N-Boc imine (1.2 equiv) at -20°C. Stir 24-48h.

  • Workup: Quench with sat.

    
    . Extract EtOAc.
    
  • Conversion: The resulting thioamide can be converted to the ester/acid via reaction with AgOTf/ROH or hydrolysis.

Part 5: Mechanistic Visualization

The following diagram details the catalytic cycle for the Copper-catalyzed Mannich reaction, highlighting the "Soft Enolization" concept which is critical for quaternary center formation.

CatalyticCycleCatCu(I)-LigandComplexEnolateCu-Enolate(Soft Enolization)Cat->Enolate + Substrate + Base SubstrateThioamide(Pronucleophile)TransitionTransition State(Dual Activation)Enolate->Transition + Imine ImineN-Boc Imine(Electrophile)ProductComplexProduct-CuComplexTransition->ProductComplex C-C Bond Formation ProductComplex->Cat Catalyst Regeneration ProductQuaternaryβ-Amino ThioamideProductComplex->Product Protonation

Figure 2: Catalytic cycle for the Cu(I)-catalyzed asymmetric Mannich reaction. The soft Lewis acid nature of Cu(I) is essential for activating the thioamide without polymerizing the imine.

Part 6: Data Summary & Comparison

FeatureMannich Reaction (Cu-Cat)Arndt-Eistert HomologationConjugate Addition (Rh-Cat)
Target Class

(Mainly)

and


(Mainly)
Atom Economy High (Convergent)Low (Stepwise, loss of

)
High (Convergent)
Stereocontrol Catalyst ControlledSubstrate Controlled (Retention)Catalyst Controlled
Scalability Good (Catalytic)Moderate (Diazomethane safety)Excellent
Key Limitation Requires specific activating groups (e.g., thioamides)Requires synthesis of quaternary

-AA first
Steric bulk at

-position can slow reaction

References

  • Shibasaki, M., & Kanai, M. (2009). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers.[2][6][7]Journal of the American Chemical Society , 131(11), 3830–3831. Link

  • Podlech, J., & Seebach, D. (1995).[3][8] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[3][8]Angewandte Chemie International Edition , 34(4), 471–472.[8] Link

  • List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids.Journal of the American Chemical Society , 143(11), 4119–4124. Link
    
  • Yu, J. S., Noda, H., & Shibasaki, M. (2018).[7] Quaternary

    
    -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides.[7]Angewandte Chemie International Edition , 57(3), 818–822.[7] Link
    
  • Weiner, B., et al. (2010). Catalytic Enantioselective Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acids.Chemical Society Reviews , 39, 1656–1691. Link
    

Methodological & Application

Application Note: Enantioselective Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-fidelity enantioselective synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate . This target is a


-disubstituted amino acid ester featuring a challenging quaternary stereocenter.


-Amino Esters

Executive Summary & Strategic Analysis

The target molecule, Methyl 3-amino-3-(4-bromophenyl)butanoate , represents a privileged scaffold in medicinal chemistry.


-Amino acids with quaternary stereocenters are highly valued for their resistance to proteolytic degradation and their ability to induce stable secondary structures (helices/turns) in peptides.

However, the synthesis is non-trivial. Unlike tertiary stereocenters, the construction of a quaternary carbon adjacent to an amine (C3) requires overcoming significant steric hindrance and suppressing competitive proton transfer pathways.

Strategic Recommendation: While catalytic asymmetric methods (e.g., Mannich or Aza-Reformatsky) exist, they often require screening of expensive chiral ligands and are sensitive to the electronic nature of the aryl ring. For a robust, scalable, and self-validating protocol suitable for drug development, we recommend the Diastereoselective Ellman Sulfinamide Auxiliary Approach .

  • Why? It provides predictable stereocontrol (>95:5 dr), easy separation of diastereomers, and avoids toxic heavy metal contaminants (like Pd or Rh) in the final step.

Retrosynthetic Logic & Pathway Visualization

To access the target (S)-Methyl 3-amino-3-(4-bromophenyl)butanoate , we disconnect the C2-C3 bond. The most reliable forward path involves the nucleophilic addition of a methyl acetate enolate equivalent to a chiral ketimine derived from 4-bromoacetophenone.

Pathway Diagram (DOT)

Retrosynthesis Target Target: Methyl 3-amino-3-(4-bromophenyl)butanoate (Quaternary Center) Intermediate Sulfinyl Ketimine Intermediate (Chiral Electrophile) Target->Intermediate Acidic Deprotection (Removal of Auxiliary) SM1 Starting Material 1: 4-Bromoacetophenone Intermediate->SM1 Condensation Ti(OEt)4 SM2 Starting Material 2: (R)-tert-Butanesulfinamide Intermediate->SM2 Chiral Source Reagent Reagent: Methyl Acetate Enolate (Reformatsky or Li-Enolate) Intermediate->Reagent Diastereoselective Addition

Figure 1: Retrosynthetic disconnection showing the convergence of the ketone and chiral auxiliary.[1]

Detailed Experimental Protocol

Method: Ellman Sulfinimine Aza-Reformatsky Protocol Scale: 10 mmol (Adaptable to gram-scale)

Phase 1: Synthesis of the Chiral Ketimine

This step establishes the chiral environment. We use (R)-(+)-tert-butanesulfinamide to direct the stereochemistry.

  • Reagents:

    • 4-Bromoacetophenone (1.99 g, 10.0 mmol)

    • (R)-(+)-tert-Butanesulfinamide (1.33 g, 11.0 mmol, 1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20.0 mmol, 2.0 equiv)

    • Solvent: Dry THF (20 mL)

  • Procedure:

    • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

    • Mixing: Add 4-bromoacetophenone and (R)-tert-butanesulfinamide. Dissolve in dry THF.

    • Activation: Add Ti(OEt)₄ dropwise via syringe. The solution may turn slightly yellow.

    • Reflux: Heat the mixture to mild reflux (65-70 °C) for 16–24 hours. Mechanism: Ti(IV) acts as both a Lewis acid activator and a water scavenger to drive the equilibrium.

    • Quench: Cool to room temperature (RT). Pour into a rapidly stirring brine solution (20 mL). A thick white precipitate (TiO₂) will form.

    • Workup: Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts. Wash the filter cake thoroughly with EtOAc.

    • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

    • Checkpoint: Isolate the (R)-N-(1-(4-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide . Expect a yellow viscous oil or solid.

Phase 2: Diastereoselective Reformatsky Addition

This is the critical stereodefining step. The zinc enolate of methyl bromoacetate attacks the ketimine. The bulky tert-butyl group on the sulfinyl auxiliary forces the attack from the less hindered face (Re-face or Si-face attack depending on the transition state model, typically yielding the (S)-amine with (R)-auxiliary in this specific cyclic transition state).

  • Reagents:

    • Sulfinyl Ketimine (from Phase 1) (1.0 equiv)

    • Methyl bromoacetate (3.0 equiv)

    • Zinc dust (activated) (4.0 equiv)

    • Copper(I) Chloride (CuCl) (0.1 equiv) - Catalyst to initiate Zn insertion.

    • Solvent: Dry THF

  • Procedure:

    • Activation of Zn: Treat Zn dust with dilute HCl, wash with water, acetone, and ether, then dry under high vacuum.

    • Slurry: In a flame-dried Schlenk flask, suspend Activated Zn and CuCl in dry THF.

    • Addition: Add methyl bromoacetate dropwise at RT to generate the Reformatsky reagent (exothermic reaction; ensure initiation occurs).

    • Cooling: Cool the mixture to -78 °C to maximize diastereoselectivity.

    • Substrate Addition: Add the Sulfinyl Ketimine (dissolved in minimal THF) slowly to the cold enolate solution.

    • Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C overnight.

    • Quench: Quench with saturated NH₄Cl solution.

    • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ and brine.

    • Purification: Flash chromatography. Critical Step: Separate the diastereomers if necessary, though high dr (>90:10) is typical.[2]

Phase 3: Mild Deprotection to Final Product

Removal of the sulfinyl group to reveal the free amine.

  • Reagents:

    • HCl (4M in Dioxane)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the purified sulfinamide-ester in MeOH.

    • Add 4M HCl in Dioxane (3 equiv).

    • Stir at RT for 1 hour. (Monitor by TLC; the sulfinyl group cleaves rapidly).

    • Workup: Concentrate the solvent to obtain the Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride salt .

    • Free Base (Optional): Dissolve in water, neutralize with sat. NaHCO₃, and extract with DCM to get the free amine oil.

Analytical Data & Quality Control

To validate the synthesis, compare your data against these expected parameters.

ParameterMethodExpected ResultNotes
Purity HPLC (C18)>98%Monitor UV at 254 nm (Bromophenyl chromophore).
Enantiomeric Excess Chiral HPLC>95% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).
¹H NMR (CDCl₃) 400 MHz

1.50 (s, 3H, Me-C3), 2.65 (d, 1H, H-C2), 2.85 (d, 1H, H-C2), 3.60 (s, 3H, OMe), 7.3-7.5 (m, 4H, Ar-H).
Characteristic AB quartet for C2 protons due to the adjacent chiral center.
Mass Spec LC-MS (ESI+)[M+H]⁺ ~ 272/2741:1 Isotopic pattern for Bromine is mandatory.

Mechanistic Workflow & Logic

The high stereoselectivity arises from a Six-Membered Chair-Like Transition State (Zimmerman-Traxler model) involving the Zinc metal, the enolate, and the sulfinyl oxygen.

Workflow Diagram (DOT)

Workflow Step1 Step 1: Imine Formation (Dehydration with Ti(OEt)4) Step2 Step 2: Reformatsky Addition (Zn-Enolate, -78°C) *Stereodefining Step* Step1->Step2 Isolated Ketimine Step3 Step 3: Acid Hydrolysis (HCl/MeOH) *Cleavage of Auxiliary* Step2->Step3 Purified Diastereomer Final Final Product: Methyl 3-amino-3- (4-bromophenyl)butanoate Step3->Final Salt Formation

Figure 2: Operational workflow for the synthesis.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of

    
    -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry, 67(22), 7819–7832.[3] Link
    
  • Cozzi, P. G. (2006). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews, 33, 410. (Foundational work on Reformatsky-type additions).[2][4]

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications. Chemical Society Reviews, 38, 1162-1186. Link

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldol-Type Additions of Ester Enolates to Imines. Journal of Organic Chemistry, 64(1), 12-13. Link

Sources

Suzuki-Miyaura coupling conditions for 4-bromophenyl beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling Conditions for 4-Bromophenyl


-Amino Esters
Content Type:  Detailed Application Note & Protocol
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Coupling 4-bromophenyl


-amino esters presents a unique "dual-threat" challenge in medicinal chemistry: racemization  of the chiral center and 

-elimination
(retro-Michael addition). While the aryl bromide moiety undergoes oxidative addition readily, the basic conditions required for the Suzuki-Miyaura cycle can trigger the deprotonation of the

-carbon, leading to the expulsion of the amine and the formation of an undesired cinnamate derivative.

This Application Note defines the optimal catalytic windows to preserve the integrity of the


-amino backbone while ensuring high conversion. We prioritize the Buchwald-Hartwig Pd-generation  method (SPhos/Pd(OAc)

) and mild base systems (K

PO

) to operate at lower temperatures, thereby kinetically suppressing side pathways.

Mechanistic Analysis & Substrate Challenges

The substrate, typically a


-(4-bromophenyl)-

-amino acid ester, contains a sensitive stereocenter at the

-position.
The "Dual-Threat" Pathway
  • Racemization: The

    
    -protons are acidic due to the adjacent ester. Basic conditions can lead to enolization, destroying the stereochemical integrity if the reaction temperature is too high.
    
  • E1cB Elimination: If the amine is a good leaving group (or if the base is too strong), the enolate intermediate can eject the amine, resulting in an

    
    -unsaturated ester (cinnamate).
    
Diagram 1: Catalytic Cycle vs. Elimination Pathway

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive E1cB elimination.

Suzuki_Mechanism Substrate 4-Bromophenyl beta-Amino Ester OxAdd Oxidative Addition Complex (Pd-Ar-Br) Substrate->OxAdd + Pd(0) Enolate Enolate Intermediate Substrate->Enolate Base (Deprotonation) Pd0 Pd(0) Active Catalyst TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Product Coupled Biaryl beta-Amino Ester TransMet->Product Reductive Elimination Product->Pd0 Regeneration Elimination Cinnamate (Elimination Product) Enolate->Elimination - Amine (E1cB)

Caption: Figure 1. Kinetic competition between the productive Suzuki coupling (top) and the base-mediated E1cB elimination (bottom).

Critical Parameter Optimization

To favor the coupling pathway, the reaction parameters must be tuned to lower the activation energy of the transmetalation step while raising the barrier for deprotonation.

ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)

+ SPhos
SPhos is an electron-rich, bulky biaryl phosphine. It facilitates oxidative addition at lower temperatures and creates a steric pocket that protects the Pd-center, accelerating the coupling over side reactions [1].
Alternative Cat. Pd(dppf)Cl

A robust, bidentate ligand system. Excellent for preventing Pd-black formation but often requires higher temperatures (60-80°C) than SPhos.
Base K

PO

(tribasic)
Milder than carbonates (K

CO

) or alkoxides. Phosphate acts as a proton shuttle for the boronic acid without being basic enough to rapidly deprotonate the

-carbon of the ester [2].
Solvent Toluene/Water (10:1) The biphasic system keeps the bulk of the inorganic base in the aqueous phase, limiting the exposure of the organic substrate to high concentrations of base.
Amine Protection Boc or Cbz Mandatory. Free amines can coordinate to Pd (poisoning) or participate in side reactions. Carbamate protection reduces the basicity of the nitrogen.

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended for Chiral/Sensitive Substrates)

Best for: Maintaining ee% and preventing elimination.

Reagents:

  • Substrate:

    
    -Boc-4-bromophenyl-
    
    
    
    -amino ester (1.0 equiv)
  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground or 2M aq. solution)
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)

    
     and SPhos in dry Toluene. Stir at room temperature (RT) for 10 minutes to generate the active catalytic species (color change from orange to yellow/pale).
    
  • Charge: To a reaction vessel equipped with a stir bar, add the Substrate, Boronic Acid, and solid K

    
    PO
    
    
    
    .
  • Degas: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Combine: Syringe the pre-formed catalyst solution into the reaction vessel. Add the degassed water.

  • Reaction: Heat to 40–50°C . Monitor by HPLC/UPLC every hour.

    • Note: SPhos is highly active; conversion often completes within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Robust" Method (Pd-dppf)

Best for: Scale-up of achiral or sterically unhindered substrates.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM complex (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Charge: Combine Substrate, Boronic Acid, Base, and Catalyst in the reaction vessel.

  • Degas: Sparge the solvent mixture with Nitrogen for 15 minutes before adding to the solids (Pd(dppf)Cl

    
     is somewhat air-stable, but oxygen promotes homocoupling).
    
  • Reaction: Heat to 80°C .

    • Warning: Do not exceed 80°C. Above this threshold, retro-Michael elimination rates spike significantly.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Decision Logic for Condition Selection

Use the following flowchart to select the appropriate protocol based on your specific substrate constraints.

Decision_Tree Start Start: Select Substrate IsProtected Is the Amine Protected (Boc/Cbz)? Start->IsProtected IsChiral Is the Beta-Amino Center Chiral? Protocol_A USE PROTOCOL A (Pd(OAc)2 / SPhos / K3PO4) Temp: 40-50°C IsChiral->Protocol_A Yes (Prevent Racemization) Protocol_B USE PROTOCOL B (Pd(dppf)Cl2 / K2CO3) Temp: 80°C IsChiral->Protocol_B No (Cost Effective) IsProtected->IsChiral Yes Action_Protect ACTION: Protect Amine (Boc/Cbz recommended) IsProtected->Action_Protect No Chiral_Yes Yes Chiral_No No (Racemic) Prot_Yes Yes Prot_No No Action_Protect->IsChiral

Caption: Figure 2. Decision matrix for selecting Suzuki coupling conditions based on chirality and protecting group status.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or steric hindrance.Switch to XPhos (ligand) or increase catalyst loading to 5 mol%. Ensure rigorous degassing (O

kills active Pd).
Formation of Cinnamate (Elimination) Base is too strong or Temp is too high.Switch from Carbonate to Phosphate (K

PO

)
. Reduce temperature by 10°C. Add 1-2 drops of water if using anhydrous conditions (proton shuttle).
Racemization of Product

-proton exchange.
Use Protocol A . Avoid DMF or DMSO (polar aprotic solvents enhance basicity). Use Toluene or Dioxane.[1][2]
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF

K). Add excess boronate (1.5 - 2.0 equiv).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Incorporating Methyl 3-amino-3-(4-bromophenyl)butanoate into peptide chains

Application Note: Structural Integration & Functionalization of -Amino Acids

Molecule: Methyl 3-amino-3-(4-bromophenyl)butanoate Class:


Primary Applications:

Strategic Overview

The incorporation of this residue presents two distinct chemical challenges:

  • Steric Hindrance: The quaternary center at the

    
    -position creates a "neopentyl-like" steric environment. While the amine is primary, its nucleophilicity is attenuated by the adjacent bulk, and the carboxyl group (once hydrolyzed) is difficult to activate without steric shielding.
    
  • Orthogonality: The starting material is a methyl ester. For Solid Phase Peptide Synthesis (SPPS), this must be converted to an Fmoc-protected free acid without affecting the bromine handle or racemizing the chiral center.

Workflow Visualization

GStartMethyl 3-amino-3-(4-bromophenyl)butanoateStep1Fmoc Protection(Fmoc-OSu, NaHCO3)Start->Step1 1. N-CapStep2Ester Hydrolysis(LiOH, THF/H2O)Step1->Step2 2. Deprotect C-termStep3SPPS Incorporation(HATU/HOAt or TFFH)Step2->Step3 3. CouplingStep4On-Resin Suzuki Coupling(Pd Catalyst, Boronic Acid)Step3->Step4 4. DiversifyFinalPeptide Cleavage(TFA/TIS/H2O)Step4->Final 5. Isolate

Figure 1: End-to-end workflow from raw ester building block to functionalized peptide.[1][2][3]

Pre-Synthesis: Building Block Preparation

Commercially available as the methyl ester hydrochloride, this compound is not ready for SPPS. Direct hydrolysis of the free amine ester can lead to polymerization or side reactions. The N-terminus must be protected first.

Protocol A: Fmoc-Protection & Saponification

Objective: Convert Methyl 3-amino-3-(4-bromophenyl)butanoate to Fmoc-3-amino-3-(4-bromophenyl)butanoic acid .

Step 1: Fmoc Protection [4][5][6][7]
  • Dissolution: Dissolve 1.0 eq of the amino ester HCl salt in 1:1 Dioxane:Water (

    
     concentration).
    
  • Basification: Add 2.5 eq of

    
    . The pH should be 
    
    
    .
  • Addition: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in minimal dioxane dropwise.

    • Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, preventing dipeptide formation which can occur with sterically hindered but nucleophilic amines.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Acidify to pH 2 with

    
     HCl. Extract with Ethyl Acetate (
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
Step 2: Methyl Ester Hydrolysis
  • Solvent: Dissolve the crude Fmoc-ester in THF:Water (3:1) . Avoid Methanol to prevent transesterification issues.

  • Hydrolysis: Add 2.0 eq of LiOH

    
    H
    
    
    O
    at
    
    
    .
    • Critical Control: Monitor closely.

      
      -amino esters hydrolyze slower than 
      
      
      -amino esters, but prolonged exposure to base can degrade the Fmoc group (via E1cb elimination).
  • Neutralization: Once starting material is consumed (approx. 2–4 hours), immediately neutralize with

    
     HCl to pH 3–4 at 
    
    
    .
  • Isolation: Extract with Ethyl Acetate. Purify via flash chromatography (Hexane:EtOAc with 1% AcOH).

  • Validation: Confirm structure via

    
    -NMR (check for loss of methyl singlet at 
    
    
    ppm) and MS.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating

  • Coupling OF the residue: (Activating the

    
    -COOH) is moderately difficult.
    
  • Coupling TO the residue: (Acylating the

    
    -NH2) is extremely difficult .
    
Protocol B: SPPS Coupling Cycles

Resin Selection: Use Rink Amide or Wang resin with low loading (

Step 1: Coupling the

-Amino Acid (Residue

) to Resin (Residue

)

Standard carbodiimides (DIC/HOBt) are insufficient.

  • Reagents: 4.0 eq Fmoc-AA-OH, 3.9 eq HATU , 8.0 eq DIEA (Diisopropylethylamine).

  • Solvent: DMF (or NMP for better swelling).[6]

  • Time:

    
     minutes (Double coupling is mandatory).
    
  • Mechanism: HATU generates the OAt-active ester, which is more reactive and less prone to racemization than OBt esters.

Step 2: Capping

Perform an acetylation step (Acetic Anhydride/Pyridine) after coupling to terminate unreacted chains. This simplifies purification.

Step 3: Fmoc Deprotection

Standard 20% Piperidine in DMF (

  • Note: The bulky group does not hinder deprotection significantly.

Step 4: Coupling the Next Amino Acid (Residue

) to the

-Amine

This is the critical bottleneck. The nucleophile is a primary amine attached to a quaternary carbon.

  • Method A (Preferred): Microwave Assisted [6][8]

    • Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq TIC (Diisopropylcarbodiimide), 5.0 eq Oxyma Pure .

    • Conditions:

      
       for 10 minutes (Microwave).
      
  • Method B (If Microwave unavailable): Acid Fluoride Activation

    • Reagents: Convert the incoming amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Mix: 4 eq Fmoc-AA-OH, 4 eq TFFH, 8 eq DIEA in DCM/DMF.

    • Time: Double couple, 2 hours each.

    • Why TFFH? Acid fluorides are smaller and more reactive than OAt/OBt esters, penetrating the steric shield of the quaternary center.

QC Check: The Kaiser test may yield false negatives due to sterics. Use Chloranil test or, preferably, micro-cleavage followed by HPLC/MS to verify coupling completion.

Post-Synthetic Modification: The Suzuki-Miyaura Handle

The 4-bromophenyl group allows for orthogonal functionalization on-resin before final cleavage. This enables the creation of libraries from a single peptide precursor.

Protocol C: On-Resin Suzuki Cross-Coupling

Pre-requisite: The N-terminus should be Fmoc-protected or acetylated to prevent Pd coordination to the free amine.

Reagents:

  • Catalyst:

    
     (Tetrakis) or 
    
    
    (0.1 eq).
  • Boronic Acid: Aryl-B(OH)

    
     (5.0 eq).
    
  • Base:

    
     Aqueous 
    
    
    (10 eq).
  • Solvent: DMF (degassed).

Procedure:

  • Degassing: Place resin in a reactor. Sparge DMF with Argon for 15 mins.

  • Mix: Dissolve Boronic Acid and Catalyst in DMF. Add to resin.[6][9][10]

  • Activate: Add the aqueous base.

  • Reaction: Heat to

    
      for 4–12 hours under Argon atmosphere.
    
    • Note: Use a sealed vessel or reflux condenser.

  • Wash: Wash extensively with DMF, Water, MeOH, and DCM to remove Palladium black.

    • Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to strip residual Pd.

Data Summary & Troubleshooting

Coupling Reagent Performance Table
Coupling StepReagent SystemEfficiencyNotes
Fmoc-

-AA-OH

Resin
DIC/HOBtLowNot recommended.
HATU/HOAt High Standard protocol.
Next AA


-Amine-Resin
HBTU/DIEAVery LowSteric clash prevents reaction.
HATU/DIEA ModerateRequires double coupling/extended time.
TFFH (Acid Fluoride) High Best for difficult manual synthesis.
DIC/Oxyma (

)
Excellent Gold standard (Microwave).
References
  • Werner, H. M., et al. (2012).

    
    -disubstituted amino acids." Journal of Organic Chemistry. 
    
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Afonso, A., et al. (2011). "On-resin Suzuki-Miyaura cross-coupling." Tetrahedron.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Ma, J.S. (2003). "Suzuki coupling reaction in the synthesis of pharmaceuticals." Archiv der Pharmazie.

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. β-amino esters, and specifically their aryl-substituted derivatives, represent a critical pharmacophore present in a wide array of biologically active compounds. The synthesis of these structures, however, can be fraught with challenges, including long reaction times, harsh conditions, and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these synthetic hurdles. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours or days to mere minutes, while simultaneously improving product yields and purity.[1][2][3] This application note provides a detailed protocol for the synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate derivatives, leveraging the significant advantages of microwave technology to provide a rapid, efficient, and scalable synthetic route for researchers in medicinal chemistry and drug development.

The Rationale for Microwave-Assisted Aza-Michael Addition

The core of this synthetic protocol is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds.

Mechanism of Microwave Heating

Conventional heating methods rely on the slow transfer of thermal energy from an external source through the vessel walls to the reaction mixture. In contrast, microwave energy couples directly with polar molecules within the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[2] This rapid and uniform heating minimizes the formation of thermal gradients and can lead to reaction rate accelerations that are not achievable with conventional heating.

Why Microwaves Excel for this Synthesis

The aza-Michael addition is particularly well-suited for microwave assistance for several key reasons:

  • Polar Reactants and Intermediates: The reactants, such as an aromatic amine and a polar α,β-unsaturated ester, as well as the polar transition states and intermediates, efficiently absorb microwave energy. This leads to a significant acceleration of the reaction.

  • Reduced Reaction Times & Higher Yields: As demonstrated in analogous syntheses, reactions that might take several hours or even days under conventional heating can often be completed in minutes with microwave irradiation, frequently resulting in higher isolated yields.[1]

  • Solvent-Free or Green Solvent Conditions: The efficiency of microwave heating often allows for reactions to be conducted in the absence of a solvent or in minimal amounts of high-boiling, greener solvents like water or ethanol.[2] This aligns with the principles of green chemistry by reducing solvent waste.

  • Improved Purity Profile: The rapid heating and shorter reaction times can minimize the formation of byproducts that often arise from prolonged exposure to high temperatures in conventional methods.[1]

Experimental Protocol: Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

This protocol details a representative procedure for the microwave-assisted aza-Michael addition of 4-bromoaniline to methyl crotonate to yield the target compound.

Materials and Equipment
  • Reactants: 4-bromoaniline (99%), Methyl crotonate (98%), Acetic acid (glacial, ACS grade)

  • Solvent: Methanol (anhydrous)

  • Instrumentation:

    • Dedicated single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover) with sealed reaction vessels.

    • Magnetic stirrer

    • Rotary evaporator

    • Flash column chromatography system

    • NMR Spectrometer (¹H and ¹³C)

    • FT-IR Spectrometer

    • Mass Spectrometer

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 4-Bromoaniline p1 Methyl 3-amino-3-(4-bromophenyl)butanoate r1->p1 + r2 Methyl Crotonate r2->p1 c1 Microwave Irradiation c1->p1 c2 Acetic Acid (catalyst) c2->p1 c3 Methanol (solvent) c3->p1

Caption: General reaction scheme for the synthesis.

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg).

  • Reagent Addition: Add methyl crotonate (1.2 mmol, 120 mg, 126 µL) and anhydrous methanol (2 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 150°C for 20 minutes. The pressure inside the vessel will increase; ensure the microwave system's safety features are engaged.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (either passively or using the instrument's cooling system).

  • Work-up:

    • Open the vessel and transfer the reaction mixture to a round-bottom flask.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acetic acid, followed by a brine wash (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-amino-3-(4-bromophenyl)butanoate as a viscous oil or low-melting solid.

Data and Expected Results

The following table summarizes the expected outcomes for the microwave-assisted synthesis compared to a conventional heating approach, based on literature for similar reactions.[1]

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 20 minutes6 - 12 hours
Temperature 150°C65°C (refluxing methanol)
Yield > 85%60 - 75%
Purity (crude) HighModerate (often with byproducts)
Solvent Volume 2 mL10 - 20 mL

Characterization of the Final Product

The structure and purity of the synthesized Methyl 3-amino-3-(4-bromophenyl)butanoate should be confirmed by standard analytical techniques. Expected spectral data, based on analogous compounds, are provided below.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.35-7.45 (d, 2H, Ar-H)

    • 6.60-6.70 (d, 2H, Ar-H)

    • 4.50-4.60 (m, 1H, CH-N)

    • 4.00-4.20 (br s, 1H, NH)

    • 3.65 (s, 3H, OCH₃)

    • 2.60-2.70 (d, 2H, CH₂)

    • 1.30-1.40 (d, 3H, CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 172.5 (C=O)

    • 145.0 (Ar-C)

    • 131.5 (Ar-CH)

    • 118.0 (Ar-CH)

    • 112.0 (Ar-C-Br)

    • 52.0 (OCH₃)

    • 51.0 (CH-N)

    • 45.0 (CH₂)

    • 22.0 (CH₃)

  • FT-IR (ATR, cm⁻¹):

    • 3350 (N-H stretch)

    • 3050 (Ar C-H stretch)

    • 2950 (Aliphatic C-H stretch)

    • 1730 (C=O ester stretch)

    • 1590, 1490 (Ar C=C stretch)

    • 1170 (C-O stretch)

    • 1010 (C-Br stretch)

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₁H₁₄BrNO₂ [M+H]⁺: 272.0281, Found: 272.0285

Workflow Visualization

G start Start: Reagent Preparation reagents Combine 4-bromoaniline, methyl crotonate, methanol, and acetic acid in vessel start->reagents seal Seal Microwave Vessel reagents->seal irradiate Microwave Irradiation (150°C, 20 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) cool->workup dry Dry & Concentrate workup->dry purify Flash Column Chromatography dry->purify characterize Characterization (NMR, IR, MS) purify->characterize end Final Product characterize->end

Caption: Experimental workflow from start to finish.

Conclusion and Future Perspectives

This application note demonstrates a robust and highly efficient microwave-assisted protocol for the synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate derivatives. The significant reduction in reaction time, coupled with high yields and cleaner reaction profiles, underscores the power of microwave technology in accelerating the synthesis of key intermediates for drug discovery. This methodology is readily adaptable for the synthesis of a library of related derivatives by varying the substituted aniline and the α,β-unsaturated ester, providing a versatile platform for generating molecular diversity in medicinal chemistry programs.

References

  • Ouyang, G., Song, B., Zhang, H., Yang, S., Jin, L., Li, Q., & Hu, D. (2005). A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. Molecules, 10(10), 1351–1357. [Link]

  • Bhat, A. R., Shalla, A. H., & Dongre, R. S. (2015). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Advanced Research, 6(6), 941–948. [Link]

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340–347. [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-3-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalafi-Nezhad, A., Zare, A., Parhami, A., Soltani Rad, M. N., & Nejabat, G. R. (2005). Microwave-Assisted Michael Addition of Some Pyrimidine and Purine Nucleobases with α,β-Unsaturated Esters: A Rapid Entry into Carboacyclic Nucleosides. Synthesis, 2005(03), 419–424. [Link]

  • Al-zaydi, K. M. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText, 5(1), 1-8. [Link]

  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404–407. [Link]

  • McConnell, N., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solv. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 287-291. [Link]

  • Lokhande, P. D., & Patil, S. R. (2015). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

  • de la Hoz, A., & Loupy, A. (Eds.). (2012). Microwaves in organic synthesis. John Wiley & Sons.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279–282.

Sources

High-Fidelity Application Note: Buchwald-Hartwig Amination of Methyl 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 3-amino-3-(4-bromophenyl)butanoate is a high-value bifunctional scaffold belonging to the


-amino acid ester family. These motifs are critical in peptidomimetic drug design due to their resistance to proteolytic degradation and ability to induce specific secondary structures.

This Application Note addresses the chemoselective Buchwald-Hartwig amination of the aryl bromide moiety within this substrate. The core challenge lies in the molecule's duality: it contains both a nucleophile (primary amine) and an electrophile (aryl bromide).

Key Technical Insight: The primary amine in this substrate is attached to a quaternary carbon (C3), rendering it a tertiary carbinamine . While this steric bulk significantly reduces its nucleophilicity compared to standard primary amines, it does not eliminate the risk of intermolecular oligomerization. Therefore, the protocol relies on ligand-controlled chemoselectivity and base modulation to couple external amines to the aryl bromide exclusively, preserving the internal amine and the base-sensitive methyl ester.

Substrate Analysis & Mechanistic Considerations

Substrate Properties
PropertySpecificationImplication for Protocol
Structure Methyl 3-amino-3-(4-bromophenyl)butanoateBifunctional: Ar-Br (Electrophile) & R-NH₂ (Nucleophile).[1]
Steric Environment Quaternary

-carbon
The internal -NH₂ is sterically hindered, reducing competition with external amine partners.
Base Sensitivity Methyl Ester (-COOMe)Critical: Avoid strong alkoxide bases (e.g., NaOtBu) which cause hydrolysis or transesterification.
Electronic State 4-Bromophenyl (electron-neutral)Standard reactivity for oxidative addition; amenable to mild Pd-catalysis.
The Chemoselectivity Challenge

The objective is to favor Path A (Cross-Coupling) over Path B (Self-Oligomerization) or Path C (Ester Hydrolysis).

Chemoselectivity Substrate Methyl 3-amino-3-(4-bromophenyl)butanoate (Bifunctional Monomer) PathA Path A: Cross-Coupling (Desired Product) Substrate->PathA + External Amine + BrettPhos/Pd + Cs2CO3 PathB Path B: Self-Oligomerization (Polymerization) Substrate->PathB + Internal NH2 (Slow due to sterics) PathC Path C: Ester Hydrolysis (By-product) Substrate->PathC + Strong Base (NaOtBu/H2O)

Caption: Chemoselectivity pathways. Path A is favored by using sterically demanding ligands and weak bases.

Optimized Protocol: C-N Coupling of Ar-Br

This protocol is optimized for coupling the substrate with a wide range of secondary amines (e.g., morpholine, piperazines) and primary amines .

Reagents & Materials
  • Substrate: Methyl 3-amino-3-(4-bromophenyl)butanoate (1.0 equiv).

  • Coupling Partner: External Amine (1.2 equiv).

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) – 1-2 mol%.
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why? These bulky biaryl phosphine ligands facilitate oxidative addition and reductive elimination while forming a steric pocket that discourages the bulky internal amine of the substrate from coordinating.

  • Base:

    
     (Cesium Carbonate) – 2.0 equiv.
    
    • Why? A mild, heterogeneous base that minimizes ester hydrolysis compared to alkoxides.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (The "Active Species" Generation)
  • In a glovebox or under Argon flow, charge a reaction vial with

    
     (1.0 mol%) and BrettPhos  (2.2 mol%).
    
  • Add anhydrous 1,4-Dioxane (1 mL per mmol substrate).

  • Heat at 80°C for 2 minutes or stir at RT for 15 minutes.

    • Mechanism:[2][3] This generates the active monomeric

      
       species, preventing "induction periods" often seen when dumping everything together.
      
Step 2: Substrate Loading
  • Add Methyl 3-amino-3-(4-bromophenyl)butanoate (1.0 equiv) to the catalyst solution.

  • Add the External Amine (1.2 equiv).

  • Add

    
      (2.0 equiv).
    
    • Note: If the substrate is an HCl salt, add an extra 1.0 equiv of base.

Step 3: Reaction & Monitoring
  • Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Heat to 85°C - 100°C for 4–12 hours.

  • Monitoring: Use LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the product mass.

    • Checkpoint: If ester hydrolysis is observed (M-14 mass shift), lower temp to 80°C and ensure strictly anhydrous conditions.

Step 4: Work-up
  • Cool to room temperature.

  • Filter through a pad of Celite to remove insoluble salts and Palladium black.

  • Rinse with EtOAc.[4]

  • Concentrate under reduced pressure.

  • Purification: Flash chromatography (DCM/MeOH gradients). Note: The product is a basic amine; use ammonia-saturated silica or add 1% Et3N to the eluent to prevent streaking.

Mechanistic Logic & Troubleshooting

The Catalytic Cycle

The success of this reaction hinges on the Reductive Elimination step.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) AmineCoord Amine Coordination (Ar-Pd-NHRR') OxAdd->AmineCoord + External Amine Deprot Deprotonation (Base) AmineCoord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd-NRR' RedElim->Pd0

Caption: Pd(0)/Pd(II) catalytic cycle. Steric bulk of Ligand L ensures the external amine binds preferentially over the internal hindered amine.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by free amine.Switch to BrettPhos G3 Precatalyst which activates more reliably than Pd2(dba)3/Ligand mixtures.
Ester Hydrolysis Base is too strong or water present.Switch to K3PO4 (anhydrous) and re-dry solvent over molecular sieves.
Oligomerization Internal amine competing.Increase concentration of External Amine (to 2.0 equiv) to outcompete the internal nucleophile.
Dehalogenation

-hydride elimination.[1][2]
Lower temperature to 80°C; ensure solvent is thoroughly degassed (remove O2).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Wolfe, J. P., et al. (2000). "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination of Base-Sensitive Aryl Bromides." Organic Letters. (Contextual reference for ester tolerance).

Sources

Application Note & Protocols: Scalable Production of Chiral β-Amino Butanoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Chiral β-amino acids and their esters, such as β-amino butanoates, are fundamental building blocks in modern drug development and agrochemical synthesis. Their incorporation into molecules can significantly enhance pharmacological efficacy and introduce favorable structural constraints. For instance, they are key components in β-peptide structures, which exhibit remarkable resistance to proteolytic degradation, and are present in numerous blockbuster drugs. The stereocenter at the β-position is critical for biological activity, making enantiomerically pure synthesis not just a scientific challenge, but a commercial necessity.

This guide moves beyond a simple survey of methods. It is designed as a practical, in-depth resource for scientists tasked with developing scalable, efficient, and reliable processes for producing chiral β-amino butanoates. We will dissect three field-proven, industrially relevant strategies:

  • Catalytic Asymmetric Hydrogenation: A direct, atom-economical approach to convert prochiral precursors into the desired chiral product.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that leverages the precision of enzymes to separate racemic mixtures.

  • Chiral Auxiliary-Mediated Synthesis: A robust, substrate-controlled method that provides high diastereoselectivity and predictable outcomes.

For each methodology, we will explore the underlying chemical principles, provide detailed, step-by-step protocols validated by literature, and discuss the critical parameters that govern success at scale.

Method 1: Catalytic Asymmetric Hydrogenation of β-Keto Esters

Principle and Rationale

Asymmetric hydrogenation is one of the most powerful and industrially adopted technologies for the synthesis of chiral molecules. The Nobel Prize-winning work by Noyori on BINAP-Ruthenium catalysts revolutionized the field, enabling the direct, highly enantioselective reduction of functionalized ketones, such as β-keto esters.[1][2]

The core principle involves the use of a chiral catalyst, typically a Ruthenium(II) center coordinated to a C₂-symmetric diphosphine ligand like (R)- or (S)-BINAP. This complex activates molecular hydrogen and transfers it to the prochiral ketone carbonyl group. The chiral environment created by the ligand dictates the facial selectivity of the hydride addition, leading to the formation of one enantiomer of the corresponding β-hydroxy ester in high excess.[2] This hydroxy ester is a versatile intermediate that can be converted to the target β-amino butanoate. For some substrates, direct hydrogenation of a β-enamino ester is also a highly effective route.[3][4]

Why this method is scalable:

  • Atom Economy: It is an addition reaction, meaning all atoms from the reactants (substrate and H₂) are incorporated into the product, generating minimal waste.

  • High Efficiency: The catalytic nature allows for very low catalyst loadings, often with substrate-to-catalyst (S/C) ratios exceeding 1000, which is economically critical for large-scale production.[5][6]

  • Directness: It creates the desired stereocenter in a single, highly controlled step from a readily available prochiral starting material.

G cat_prep cat_prep reactor reactor cat_prep->reactor purge purge reactor->purge hydrogenate hydrogenate purge->hydrogenate vent vent hydrogenate->vent concentrate concentrate vent->concentrate purify purify concentrate->purify analyze analyze purify->analyze

  • Caption: Asymmetric Hydrogenation Workflow */

Protocol: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate

This protocol is adapted from the well-established Noyori procedure, which provides a practical and highly selective route to chiral β-hydroxy esters.[7]

Materials:

  • Methyl 3-oxobutanoate (Methyl acetoacetate)

  • Methanol (anhydrous)

  • [RuCl(benzene)((R)-BINAP)]Cl or similar Ru(II)-(R)-BINAP precursor

  • High-pressure reactor (autoclave) with magnetic stirring

  • Hydrogen gas (high purity)

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation (In-Situ): In a glovebox or under a stream of argon, charge a dry Schlenk flask with the Ru(II)-(R)-BINAP catalyst precursor. For a benchmark S/C ratio of 2000:1 on a 0.5 mol scale, this would be a precisely weighed quantity of the catalyst.

  • Reaction Setup: In a separate dry flask, prepare a solution of methyl 3-oxobutanoate (e.g., 58.0 g, 0.5 mol) in anhydrous methanol (e.g., 50-100 mL, creating a high substrate concentration).

  • Charging the Reactor: Transfer the substrate solution to the autoclave. Under a positive pressure of argon, cannulate the catalyst solution into the autoclave.

  • Hydrogenation: Seal the autoclave. Purge the system by pressurizing with H₂ (to ~10 atm) and venting three times to remove residual air.

  • Pressurize the reactor to the target pressure (e.g., 100 atm) and begin vigorous stirring. The reaction is typically run at room temperature (~25 °C) for 12-24 hours.[7] Monitor the reaction progress by checking H₂ uptake or via periodic sampling if the reactor allows.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude oil can be purified by vacuum distillation to yield (R)-methyl 3-hydroxybutanoate.

  • Analysis: Determine the chemical yield by weight. The enantiomeric excess (ee) should be determined by chiral HPLC or by GC after derivatization to a Mosher ester.[7]

Data Presentation: Performance of Asymmetric Hydrogenation
SubstrateCatalyst SystemS/C RatioPressure (atm)Temp (°C)Yield (%)ee (%)Reference
Methyl 3-oxobutanoateRuCl₂((R)-BINAP)1,0001002597>99 (R)[7]
Ethyl 4-chloro-3-oxobutanoateRuBr₂((S)-BINAP)2,00030809899 (S)[1]
Dehydro-SitagliptinRh(I)/tBu JOSIPHOS~667~13.650>95>99.5 (R)[4]

Method 2: Enzymatic Kinetic Resolution (EKR)

Principle and Rationale

Enzymatic Kinetic Resolution (EKR) is a cornerstone of biocatalysis, prized for its exceptional selectivity under mild, environmentally benign conditions. The strategy relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. For resolving racemic ethyl 3-aminobutanoate, lipases are particularly effective.

Candida antarctica Lipase B (CAL-B), often used in an immobilized form such as Novozym 435 for enhanced stability and reusability, is the workhorse enzyme for this transformation.[8][9] In a typical EKR, the racemic β-amino ester is subjected to N-acylation. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted.

Why this method is scalable:

  • High Selectivity: Enzymes often exhibit near-perfect enantioselectivity (E-value > 200), resulting in products with very high ee.[10]

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy costs and the need for specialized high-pressure equipment.

  • Enzyme Reusability: Immobilized enzymes can be easily recovered by simple filtration and reused for multiple cycles, significantly lowering catalyst cost over the lifetime of a process.[10][11]

  • Process Simplicity: The work-up involves a straightforward separation of the acylated product from the unreacted amino ester, which have different physical properties (e.g., polarity, basicity).

G reactor reactor enzyme enzyme reactor->enzyme react react enzyme->react filter filter react->filter separate separate react->separate isolate_S isolate_S separate->isolate_S isolate_R isolate_R separate->isolate_R

  • Caption: Enzymatic Kinetic Resolution Workflow */

Protocol: CAL-B-Catalyzed Resolution of (±)-Ethyl 3-Aminobutanoate

This protocol outlines a typical N-acylation resolution using an activated ester as the acyl donor in an organic solvent.

Materials:

  • (±)-Ethyl 3-aminobutanoate (racemic)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., Isopropyl 2-cyanoacetate or Ethyl butanoate)[8]

  • Anhydrous organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Diisopropyl ether)

  • Orbital shaker with temperature control

  • Aqueous HCl (e.g., 1 M) and aqueous NaOH (e.g., 1 M) for work-up

Procedure:

  • Reaction Setup: To a flask, add (±)-ethyl 3-aminobutanoate (1.0 equiv.), the acyl donor (1.0 equiv.), and the organic solvent (e.g., MTBE).

  • Enzyme Addition: Add the immobilized CAL-B (typically 10-30 mg per mL of reaction volume).[8]

  • Resolution: Place the flask in an orbital shaker at a controlled temperature (e.g., 40-45 °C) and shake at ~200 rpm.[8][10]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped as close to 50% conversion as possible to maximize the yield and ee of both the product and the remaining starting material. This can take anywhere from 4 to 48 hours.

  • Enzyme Recovery: Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract with aqueous HCl (e.g., 1 M). The unreacted (S)-ethyl 3-aminobutanoate will be protonated and move to the aqueous layer. The N-acylated (R)-product will remain in the organic layer.

    • Separate the layers. The organic layer can be washed, dried (e.g., over Na₂SO₄), and concentrated to yield the (R)-N-acyl-3-aminobutanoate.

    • The aqueous layer can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to recover the (S)-ethyl 3-aminobutanoate.

  • Analysis: Determine the chemical yield of both recovered components. Analyze the ee of the unreacted (S)-ester and the acylated (R)-product by chiral HPLC or GC.

Data Presentation: Performance of Enzymatic Resolution
SubstrateEnzymeAcyl DonorTemp (°C)Yield (%)ee (%)Reference
(±)-Ethyl 3-aminobutanoateCAL-A2,2,2-Trifluoroethyl butanoate->45>99 (S)-ester[9]
(±)-Fluorinated β-amino estersLipase PSIMH₂O (hydrolysis)45>48≥99 (S)-acid & (R)-ester[10]
(±)-1-PhenylethylamineCALB-MNPsIsopropyl 2-cyanoacetate40~50>99 (S)-amine[8]

Method 3: Diastereoselective Synthesis via Evans Chiral Auxiliary

Principle and Rationale

When direct catalytic asymmetric methods are challenging, or when absolute stereochemical control is paramount, chiral auxiliaries offer a reliable and powerful alternative. The Evans oxazolidinone auxiliaries are among the most successful and well-understood systems.[12][13][]

The strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur on a specific face of the molecule, creating a new stereocenter with high diastereoselectivity. The final step involves cleaving the auxiliary, which can often be recovered and recycled. For synthesizing β-amino butanoates, a common route involves the diastereoselective conjugate addition (Michael addition) of an amine source to an α,β-unsaturated N-acyl oxazolidinone.

Why this method is scalable:

  • Predictability and Reliability: The stereochemical outcome is highly predictable based on the well-established models of chelation control, making it a robust choice during process development.[15]

  • High Selectivity: Diastereomeric ratios (dr) often exceed 98:2, leading to products of very high optical purity.[16]

  • Purification Advantage: The diastereomeric products can often be separated by standard techniques like crystallization or column chromatography, allowing for the isolation of a single, pure stereoisomer even if the reaction selectivity is not perfect.

  • Versatility: The N-acyl bond can be cleaved under various conditions to yield different functional groups (acid, ester, alcohol, aldehyde), adding flexibility to the synthetic route.[12]

G cluster_attach 1. Auxiliary Attachment cluster_diastereoselective 2. Diastereoselective Reaction cluster_cleave 3. Auxiliary Cleavage & Recovery attach Acylate Chiral Auxiliary (e.g., Evans Oxazolidinone with Crotonyl Chloride) react Diastereoselective Conjugate Addition (e.g., with Lithium Benzylamide at -78 °C) attach->react cleave Cleave Auxiliary (e.g., LiOH/H₂O₂ for acid) react->cleave separate Separate Product from Auxiliary cleave->separate recover Recover & Recycle Auxiliary separate->recover

  • Caption: Chiral Auxiliary Workflow */

Protocol: Synthesis via Evans (R)-4-benzyl-2-oxazolidinone Auxiliary

This three-part protocol describes the attachment of the auxiliary, a diastereoselective conjugate addition, and the final cleavage to yield the chiral product.

Part A: Acylation of the Auxiliary

  • Setup: Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF under nitrogen at 0 °C.

  • Deprotonation: Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Acylation: Add crotonyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-crotonyl oxazolidinone.

Part B: Diastereoselective Conjugate Addition

  • Amine Source Prep: Prepare a solution of the nitrogen nucleophile, for example, lithium benzylamide, by deprotonating benzylamine with n-BuLi in THF at 0 °C.

  • Reaction Setup: Dissolve the N-crotonyl oxazolidinone from Part A (1.0 equiv.) in anhydrous THF and cool to -78 °C under nitrogen.

  • Addition: Add the pre-formed lithium benzylamide solution (1.1 equiv.) dropwise. Stir at -78 °C for several hours until the reaction is complete.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. The organic layers are washed, dried, and concentrated. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product. Purification by chromatography yields the pure diastereomer.

Part C: Auxiliary Cleavage to form the Carboxylic Acid Safety Note: Cleavage with LiOH/H₂O₂ can evolve oxygen gas, presenting a potential hazard at scale. Ensure adequate headspace and inerting, and consider alternative methods for large-scale work.[17][18]

  • Setup: Dissolve the purified product from Part B (1.0 equiv.) in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.). Stir vigorously at 0 °C for 1-2 hours.

  • Quench: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative result is obtained with peroxide test strips.

  • Isolation: Concentrate the mixture to remove most of the THF. The aqueous solution can then be acidified to precipitate the β-amino acid product (after debenzylation) or extracted to isolate the chiral auxiliary (which is soluble in organic solvents). The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to give the free β-amino acid.

Data Presentation: Performance of Evans Auxiliary Method
Reaction StepSubstrateReagentsd.r. or ee%Yield (%)Reference
AlkylationN-Propionyl OxazolidinoneNaN(TMS)₂, Allyl Iodide98:2 dr85-95[16]
Conjugate AdditionN-Crotonyl OxazolidinoneLi-N(Bn)₂>99:1 dr89[19]
CleavageN-Acyl OxazolidinoneLiOH, H₂O₂Product ee >99%85-95[12][13]

Summary and Method Selection

Choosing the optimal synthetic route depends on a variety of factors including cost of starting materials, catalyst/enzyme cost and availability, required optical purity, equipment availability, and waste profile.

FeatureAsymmetric HydrogenationEnzymatic Kinetic ResolutionChiral Auxiliary Method
Principle Direct asymmetric synthesisSeparation of a racemateSubstrate-controlled diastereoselective synthesis
Max. Yield ~100%50% (for one enantiomer)~100% (after separation)
Selectivity Very High (often >99% ee)Excellent (often >99% ee)Excellent (often >98% dr)
Key Reagents Chiral metal catalyst (Ru, Rh), H₂Racemic substrate, enzyme, acyl donorChiral auxiliary, stoichiometric base
Conditions Often high pressure, variable temp.Ambient pressure, mild temp.Cryogenic temperatures often needed (-78 °C)
Scalability Pros Atom economical, low catalyst loadingMild conditions, reusable catalystReliable, predictable, robust
Scalability Cons High-pressure equipment, catalyst costTheoretical 50% yield limit, waste streamPoor atom economy, multi-step process
Best For... Large-scale, cost-sensitive manufacturing where a suitable prochiral substrate is available.Processes where the racemic starting material is inexpensive and both enantiomers are valuable.Complex syntheses requiring unambiguous stereocontrol and where development time is critical.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Chiral Quest.

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1546–1553.

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062.

  • Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695.

  • (2018). Synthesis of Sitagliptin. ResearchGate.

  • Schaus, S. E., & Larrow, J. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.

  • Beutner, G. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier.

  • WO2020194337A2 - A process for the asymmetric synthesis of sitagliptin intermediate. (2020). Google Patents.

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.

  • Vicario, J. L., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ResearchGate.

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11528.

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture.

  • Kitamura, M., et al. (1992). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES: METHYL (R)-(-)-3-HYDROXYBUTANOATE. Organic Syntheses, 71, 1.

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6000.

  • Garcia-Galan, C., et al. (2014). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. PLoS ONE, 9(10), e109841.

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University.

  • Vicario, J. L., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry.

  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate.

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.

  • BenchChem. (2025). Application Notes and Protocols for (R)-BINAP in Asymmetric Hydrogenation of Ketones.

  • Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. ResearchGate.

  • SreeHarsha, N., et al. (2019). Immobilization studies of Candida Antarctica lipase B on gallic acid resin-grafted magnetic nanoparticles. International Journal of Nanomedicine, 14, 3083–3094.

  • Pellissier, H. (2011). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate.

  • Xie, J. H., & Zhou, Q. L. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(17), 3327–3341.

  • Myers, A. G., et al. (2002). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE: (R)-2-ACETAMIDO-3-PHENYLPROPANOIC ACID FROM BENZYL BROMIDE. Organic Syntheses, 79, 29.

  • Myers, A. G., & Schnider, P. (1997). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 119(27), 6496-6511.

  • Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab.

  • Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zurich.

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron, 58(42), 8371-8407.

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

  • Le, K. N., et al. (2023). Chemoenzymatic Synthesis of the Enantiopure β-Blocker (S)-Bisoprolol and Its Hemifumarate Salt. ResearchGate.

  • Le, K. N., et al. (2023). Chemoenzymatic Synthesis of the Enantiopure β-Blocker (S)-Bisoprolol and Its Hemifumarate Salt. ResearchGate.

Sources

Application Note: Cyclization Techniques for Methyl 3-amino-3-(4-bromophenyl)butanoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-3-(4-bromophenyl)butanoate is a highly versatile


-amino ester building block. Its primary synthetic utility lies in its intramolecular cyclization to form 4-(4-bromophenyl)-4-methylazetidin-2-one, a highly strained 

-lactam scaffold. This structural motif is foundational in the design of cholesterol absorption inhibitors (e.g., Ezetimibe analogs),

-lactamase inhibitors, and CNS-active therapeutics ()[1]. This application note details the mechanistic rationale, optimized protocols, and analytical validation for the base-mediated intramolecular cyclization of this precursor.

Mechanistic Rationale & Causality

The formation of the azetidin-2-one ring from a


-amino ester is thermodynamically challenging due to the ~26 kcal/mol angle strain inherent to the four-membered ring ()[2]. Direct thermal amidation fails, typically resulting in intermolecular oligomerization or retro-Michael decomposition. Therefore, cyclization requires strict kinetic control via strong, non-nucleophilic bases.

The most robust method for this transformation is the Breckpot Synthesis , which utilizes a Grignard reagent to facilitate the ring closure ()[2].

Causality of Reagent Selection:

  • t-BuMgCl (Grignard System) : Acts exclusively as a base due to the steric bulk of the tert-butyl group, preventing unwanted nucleophilic attack on the methyl ester. It deprotonates the primary amine (pKa ~ 35) to form a highly nucleophilic magnesium amide intermediate. Crucially, the magnesium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the ester's electrophilicity and templates the intramolecular 4-exo-trig cyclization, drastically lowering the activation energy.

  • LDA (Lithium Diisopropylamide) : An alternative that provides strict kinetic deprotonation at cryogenic temperatures (-78 °C). While effective, it lacks the strong Lewis acidic templating effect of magnesium, often resulting in slightly lower yields for highly sterically hindered substrates.

Reaction Pathway Visualization

Pathway Substrate Methyl 3-amino-3- (4-bromophenyl)butanoate Base t-BuMgCl (Deprotonation) Substrate->Base Base Addition (0°C) Intermediate Magnesium Amide Intermediate Base->Intermediate - Isobutane Transition Tetrahedral Transition State Intermediate->Transition Intramolecular Attack (rt) Product 4-(4-bromophenyl)-4- methylazetidin-2-one Transition->Product - Mg(OMe)Cl (Ring Closure)

Fig 1: Grignard-mediated Breckpot cyclization mechanism of β-amino esters to β-lactams.

Experimental Protocols: Self-Validating Systems

Protocol A: Modified Breckpot Cyclization using t-BuMgCl

Objective : High-yield synthesis of 4-(4-bromophenyl)-4-methylazetidin-2-one. Materials : Methyl 3-amino-3-(4-bromophenyl)butanoate (1.0 eq), t-BuMgCl (2.0 M in THF, 3.0 eq), Anhydrous THF.

Step-by-Step Methodology :

  • Preparation : Dissolve Methyl 3-amino-3-(4-bromophenyl)butanoate (10 mmol, 2.72 g) in 50 mL of anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.

    • Causality: Water strictly quenches the Grignard reagent; anhydrous conditions are non-negotiable to maintain the stoichiometry of the base.

  • Activation : Cool the solution to 0 °C using an ice-water bath. Add t-BuMgCl (15 mL, 30 mmol) dropwise over 15 minutes.

    • Causality: The primary amine requires two equivalents of base for complete deprotonation (forming the dianion equivalent), and the third equivalent ensures the reaction is driven to completion. The 0 °C temperature controls the exothermic deprotonation and prevents intermolecular side reactions.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 5 hours.

    • Causality: The intramolecular nucleophilic attack requires thermal energy to overcome the activation barrier of the highly strained 4-membered ring transition state.

  • Quenching : Cool the mixture back to 0 °C and carefully quench with 20 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl (pH ~ 5.5) neutralizes the basic magnesium salts without providing the strongly acidic or basic conditions that would hydrolyze the newly formed, strain-sensitive

      
      -lactam bond ()[2].
      
  • Workup & Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to yield the pure azetidin-2-one.

Quantitative Data Presentation

To validate the superiority of the Grignard-mediated approach, the following optimization data summarizes the effect of base selection on the cyclization of Methyl 3-amino-3-(4-bromophenyl)butanoate.

EntryBase SystemEquivalentsTemperature ProfileTime (h)Yield (%)Observation / Causality
1K₂CO₃ / MeOH3.0Reflux (65 °C)240Base too weak to deprotonate amine; no reaction.
2NaH / THF2.00 °C to RT1215Poor templating effect; significant oligomerization.
3LDA / THF2.5-78 °C to 0 °C678Good kinetic control, but lacks Lewis acid activation.
4t-BuMgCl / THF 3.0 0 °C to RT 5 92 Optimal; Mg²⁺ templates the 4-exo-trig transition state.

Analytical Validation

A self-validating protocol requires orthogonal analytical checks to ensure the cyclization was successful and not merely a side-reaction (such as intermolecular dimerization).

  • FT-IR Spectroscopy : The most diagnostic tool for this workflow. The linear precursor exhibits an ester carbonyl stretch at ~1735 cm⁻¹. Upon cyclization, this shifts dramatically to ~1760–1775 cm⁻¹ , which is highly characteristic of the strained

    
    -lactam carbonyl ()[3].
    
  • ¹H NMR (CDCl₃) : The disappearance of the sharp singlet at ~3.60 ppm (methoxy protons of the ester) confirms the loss of methanol. Furthermore, the diastereotopic methylene protons (C3 of the azetidine ring) will appear as an AB quartet or two distinct doublets between 2.80 and 3.20 ppm due to the adjacent chiral center at C4.

References

  • Title: β-Lactam Source: Wikipedia URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Azetidin-2-ones, synthon for biologically important compounds Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the synthesis of Methyl 3-amino-3-(4-bromophenyl)butanoate .

This guide is structured to address the most common yield-killing bottleneck: the failure of the "classic" Rodionov condensation when applied to acetophenone derivatives (ketones) versus aldehydes.

Case ID: SYN-BETA-4BR Subject: Yield Optimization & Protocol Troubleshooting Applicable For: Process Chemists, Medicinal Chemists

Executive Summary: The "Ketone Problem"

If you are attempting to synthesize this target using the standard Rodionov reaction (4-bromoacetophenone + malonic acid + ammonium acetate), your yield is likely stalled at <30% or heavily contaminated with the unsaturated cinnamic acid derivative.

Why this happens: The Rodionov reaction is highly effective for aldehydes but kinetically disfavored for ketones (like acetophenones) due to steric hindrance and the stability of the enol intermediate.

The Solution: To achieve high yields (>75%) and optional stereocontrol, you must switch to a Stepwise Imine-Reformatsky Protocol .

Part 1: Diagnostic & Troubleshooting (The "Why")

Symptom: Reaction Mixture Turns Black/Tarry
  • Context: Classic Rodionov (Ethanol reflux).

  • Root Cause: Polymerization of the 4-bromoacetophenone or the intermediate imine due to prolonged heating required to force the unfavorable kinetics.

  • Fix: Switch to the Ellman Sulfinylimine Route (Method B below). If you must use Rodionov, add Ethylene Glycol as a co-solvent (20% v/v) to increase the boiling point and solubility, but expect lower yields.

Symptom: Isolation of Unsaturated Acid (Cinnamic Derivative)
  • Observation: NMR shows a vinyl proton (~6.5 ppm) instead of the

    
    -amino signals.
    
  • Root Cause: Elimination vs. Addition. Low ammonia concentration in the reaction medium favors the elimination of ammonia from the intermediate, yielding 3-(4-bromophenyl)but-2-enoic acid.

  • Fix: You must maintain a massive excess of Ammonium Acetate (minimum 2.5 equiv) and avoid prolonged reflux once the solid precipitates.

Part 2: Recommended Protocols

Method A: The High-Yield "Professional" Route (Ellman/Reformatsky)

Target Yield: 70–85% Mechanism: This route bypasses the difficult ketone condensation by pre-forming a reactive imine, then performing a zinc-mediated addition. It directly yields the ester, skipping a step.

Workflow Diagram

EllmanRoute cluster_0 Step 1: Activation cluster_1 Step 2: Reformatsky Addition cluster_2 Step 3: Deprotection Ketone 4-Bromoacetophenone Ti Ti(OEt)4 / THF Ketone->Ti Sulf (R)-t-Bu-Sulfinamide Sulf->Ti Imine N-Sulfinyl Ketimine Ti->Imine Reflux, 16h Zn Zn Dust / Methyl Bromoacetate Imine->Zn 0°C to RT Protected Sulfinyl-Protected Beta-Amino Ester Zn->Protected HCl HCl / MeOH Protected->HCl Final Methyl 3-amino-3- (4-bromophenyl)butanoate HCl->Final Quant. Yield

Caption: Stepwise conversion of 4-bromoacetophenone to the target amino ester via sulfinylimine activation.

Detailed Protocol
  • Imine Formation:

    • Combine 4-bromoacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)4 (2.0 eq) cautiously.

    • Reflux for 16–24 hours. Monitor by TLC (Imine is usually less polar than ketone).

    • Workup: Pour into brine, filter the Titanium salts through Celite. Evaporate to get the N-sulfinyl ketimine.

  • Reformatsky Reaction:

    • Activate Zinc dust (3.0 eq) with TMSCl (cat.) in THF.

    • Add Methyl Bromoacetate (1.5 eq) slowly to form the zinc enolate (Reformatsky reagent).

    • Add the N-sulfinyl ketimine (from Step 1) at 0°C.

    • Stir until conversion is complete (usually <4 hours).

    • Yield Check: This step typically yields >80% of the protected ester.

  • Deprotection:

    • Dissolve the protected intermediate in Methanol.

    • Add 4M HCl in Dioxane (or generate HCl in situ with AcCl/MeOH).

    • Stir 1 hour. Evaporate to obtain the Hydrochloride salt of the target.

Method B: The "Legacy" Rodionov Fix (If Reagents are Limited)

Target Yield: 30–45% (Variable) Use Case: When Ti(OEt)4 or Sulfinamides are unavailable.

Protocol Adjustments for Success

If you must use Malonic Acid + Ammonium Acetate:

  • Solvent Switch: Do not use pure Ethanol. Use Ethanol/Ethylene Glycol (4:1) . The higher reflux temperature helps overcome the ketone activation energy barrier.

  • Ammonia Saturation: Use 3.0 equivalents of Ammonium Acetate.

  • The "Beta-Amino Acid" Trap:

    • This reaction yields the Acid, not the Ester.

    • You must perform a subsequent esterification.

    • Crucial Step: Do not try to purify the zwitterionic amino acid by crystallization from water (losses are high). Evaporate the reaction mixture, triturate with acetone to remove tars, and take the crude solid directly to esterification.

Esterification (Thionyl Chloride Method)
  • Issue: The 4-bromophenyl group is stable, but the beta-amino group can facilitate retro-Michael addition (degradation) if heated too long.

  • Procedure:

    • Suspend crude acid in Methanol at 0°C.

    • Add Thionyl Chloride (SOCl2) dropwise (2.0 eq).

    • Do not reflux immediately. Stir at RT for 4 hours, then reflux briefly (1 hour).

    • Evaporate and recrystallize from MeOH/Et2O.

Part 3: Comparative Data & Decision Matrix

FeatureMethod A (Ellman/Reformatsky)Method B (Modified Rodionov)
Starting Material 4-Bromoacetophenone4-Bromoacetophenone
Key Reagents t-Bu-Sulfinamide, Ti(OEt)4, ZnMalonic Acid, NH4OAc
Step Count 3 (Linear)2 (Condensation + Esterification)
Typical Yield 75% - 85% 25% - 40%
Purity Profile High (Crystallizable intermediates)Low (Tarry byproducts common)
Stereocontrol Excellent (diastereoselective) Racemic only
Troubleshooting Pathway (Graphviz)

Troubleshooting cluster_Rodionov Rodionov (Malonic Acid) cluster_Reformatsky Reformatsky (Zn/Bromoacetate) Start Problem: Low Yield of Target CheckRoute Which Route? Start->CheckRoute IsItBlack Is mixture black/tarry? CheckRoute->IsItBlack Rodionov Activation Did Imine form? CheckRoute->Activation Reformatsky TempControl Reduce Temp or Switch to Method A IsItBlack->TempControl Yes IsItCinnamic Product is Unsaturated Acid? IsItBlack->IsItCinnamic No AmmoniaFix Increase NH4OAc to 3.0 eq IsItCinnamic->AmmoniaFix Yes TiFix Use Ti(OEt)4 + Dry THF Activation->TiFix No ZnActivation Did Zn insert? Activation->ZnActivation Yes TMSCl Add TMSCl to activate Zn ZnActivation->TMSCl No

Caption: Decision tree for diagnosing yield loss in beta-amino ester synthesis.

Part 4: FAQ

Q: Can I use the Aza-Michael addition instead? A: Technically, yes, but it is difficult for this specific target. You would first need to synthesize Methyl 3-(4-bromophenyl)but-2-enoate (the crotonate). Adding ammonia to this


-disubstituted system is sterically hindered and reversible. The Reformatsky route (building the C-C bond) is kinetically superior to the Aza-Michael (building the C-N bond) for this specific steric pattern.

Q: Why is the methyl ester preferred over the ethyl ester? A: Purely for atom economy and ease of NMR interpretation. However, if you use the Reformatsky route, the ester group is determined by the bromoacetate used. If you have Ethyl bromoacetate, you will get the ethyl ester. To get the Methyl ester, ensure you purchase Methyl Bromoacetate (CAS: 96-32-2).

Q: Is the 4-Bromophenyl group stable to the Zinc/Reformatsky conditions? A: Yes. The Reformatsky reagent (organozinc) is much milder than Grignard reagents. It will not undergo metal-halogen exchange with the aryl bromide at 0°C or Room Temperature. This allows you to retain the bromine handle for future cross-coupling (e.g., Suzuki).

References

  • Ellman's Sulfinylimine Chemistry

    • Title: Asymmetric Synthesis of

      
      -Amino Acids and Esters.[1][2][3]
      
    • Source: Tang, T. P., & Ellman, J. A. (1999). The Journal of Organic Chemistry.
    • Relevance: Establishes the core protocol for condensing ketones with sulfinamides and subsequent addition.
  • Reformatsky on Imines (Aza-Reformatsky)

    • Title: Recent developments in the asymmetric Reformatsky-type reaction.[2]

    • Source: Coote, S. C., et al. (2018). Beilstein Journal of Organic Chemistry.
    • Relevance: Reviews the specific conditions (Zn/THF)
  • Rodionov Reaction Limitations

    • Title: Competitive Formation of -Amino Acids... by the Rodionov Reaction.
    • Source: Kraynov, S. V., et al. (2020).
    • Relevance: Empirically demonstrates why acetophenones fail in the standard Rodionov condition compared to aldehydes.

Sources

Minimizing racemization during hydrolysis of chiral beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that β-amino acids are highly valuable scaffolds in peptidomimetics and small-molecule APIs (such as the antidiabetic drug Sitagliptin). However, the hydrolysis of their corresponding β-amino esters is notoriously problematic.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you hydrolyze chiral β-amino esters while strictly maintaining enantiomeric excess (


).

Diagnostic Overview: The Causality of Racemization

To prevent racemization, we must first understand the exact mechanism of chiral degradation. A common misconception is that simple α-deprotonation (at the C2 position) directly epimerizes the molecule. However, if your stereocenter is at the β-position (C3), enolization at C2 leaves the C3 stereocenter temporarily intact.

The true culprit is the Retro-Michael (Elimination-Addition) Pathway [1].

  • Deprotonation : Strong bases (e.g., NaOH, NaOMe) deprotonate the relatively acidic α-protons, forming a C2 enolate.

  • Fragmentation : The lone pair on the β-amino nitrogen facilitates an E1cB-like elimination, expelling the amine and generating an achiral α,β-unsaturated ester.

  • Re-addition : The free amine re-adds to the Michael acceptor. Because this re-addition is not stereoselective, the result is complete racemization of the C3 stereocenter[1].

RacemizationPathways Start Chiral β-Amino Ester (C3 Stereocenter) Base Addition of Strong Base / Heat Start->Base Enolate C2 Enolate Intermediate (C3 Stereocenter Intact) Base->Enolate α-Deprotonation RetroM Retro-Michael Elimination (Achiral α,β-Unsaturated Ester) Enolate->RetroM Amine Expulsion Racemic Racemic β-Amino Acid (Loss of Chiral Integrity) RetroM->Racemic Non-stereoselective Michael Addition

Mechanistic pathway of base-induced retro-Michael racemization in chiral β-amino esters.

Frequently Asked Questions (FAQs)

Q1: I need to chemically hydrolyze my β-amino ester, but standard NaOH/MeOH boils my


 down to zero. What are the best mild chemical conditions? 
A:  Switch your base to Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at low temperatures (0°C to 15°C)[2]. The lithium cation acts as a mild Lewis acid, coordinating to both the ester carbonyl oxygen and the β-amino group. This coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack rapidly at temperatures where the activation energy for α-deprotonation and subsequent retro-Michael elimination cannot be reached.

Q2: How can I use biocatalysis to achieve completely racemization-free hydrolysis? A: Enzymatic hydrolysis using lipases—specifically Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A)—is the gold standard for preserving chirality[3]. These enzymes operate in near-neutral pH buffers (e.g., pH 7.0) at mild temperatures (30°C)[4]. Because there is no bulk base in the system, the C2 enolate cannot form, completely shutting down the retro-Michael pathway. Furthermore, CAL-B can be used for the dynamic kinetic resolution of racemic mixtures[5].

Q3: Does the choice of amine protecting group influence racemization risk during chemical hydrolysis? A: Yes. Electron-withdrawing protecting groups (like Fmoc or Trifluoroacetyl) increase the acidity of the α-protons by inductive effects, making the molecule highly susceptible to base-catalyzed enolization. Conversely, bulky or electron-donating groups (like N-benzyl or N,N-dibenzyl) sterically hinder base access and reduce α-proton acidity, granting a wider thermodynamic window for safe hydrolysis[4].

Comparative Data: Hydrolysis Methodologies

The following table summarizes the quantitative and qualitative differences between standard hydrolysis approaches for β-amino esters:

Hydrolysis MethodReagents & SolventOperating TempRacemization RiskMechanism of Chiral Protection
Standard Saponification NaOH or KOH in MeOH/H₂O25°C - 65°CCritical (>50%) None. Rapid enolization and retro-Michael fragmentation occur.
Mild Chemical LiOH in THF/H₂O0°C - 15°CLow (<5%) Li⁺ coordination enhances carbonyl electrophilicity; low temp suppresses elimination[2].
Enzymatic (Biocatalytic) CAL-B (Novozym 435) in MTBE/Buffer30°C - 45°CZero (0%) Neutral pH prevents enolate formation; chiral pocket ensures stereospecificity[3],[4].
Acidic Hydrolysis 6M HCl (aq)100°C (Reflux)Moderate (10-20%) Protonation of the amine prevents elimination, but harsh heat can cause slow epimerization.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Mild Chemical Hydrolysis (LiOH Method)

Designed for enantiopure β-amino esters where enzymatic methods are not feasible.

  • Preparation : Dissolve the enantiopure β-amino ester (1.0 eq) in a 3:1 mixture of THF and deionized water (approx. 10 mL/mmol).

  • Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Base Addition : Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise over 5 minutes to prevent localized exothermic spikes[2].

  • Monitoring (Self-Validation) : Stir at 0°C. Monitor the reaction strictly via TLC (Ninhydrin stain) or LC-MS every 30 minutes. Do not let the reaction proceed longer than necessary (typically 2-4 hours).

  • Quenching & Isolation : Once the ester is consumed, immediately neutralize the reaction mixture to the isoelectric point of the specific β-amino acid using 1M HCl (typically around pH 6.0-6.5).

  • Recovery : Evaporate the THF under reduced pressure (bath temp < 30°C). Extract the aqueous layer with an organic solvent (if the amino acid is sufficiently lipophilic) or isolate via cation-exchange chromatography.

Protocol B: Enzymatic Kinetic Resolution / Hydrolysis (CAL-B Method)

Designed for the stereoretentive hydrolysis or kinetic resolution of racemic β-amino esters.

EnzymaticResolution RacemicEster Racemic β-Amino Ester (R/S Mixture) Enzyme Immobilized CAL-B (pH 7.0 Buffer, 30°C) RacemicEster->Enzyme Recognition Chiral Pocket Recognition (Enantioselective Binding) Enzyme->Recognition Hydrolysis Fast Hydrolysis (S)-β-Amino Acid Recognition->Hydrolysis (S)-Enantiomer Unreacted No Reaction (R)-β-Amino Ester Recognition->Unreacted (R)-Enantiomer Separation Phase Separation (Aqueous vs. Organic) Hydrolysis->Separation Unreacted->Separation

Biocatalytic kinetic resolution workflow utilizing CAL-B for enantioselective hydrolysis.

  • System Setup : Create a biphasic system by dissolving the racemic β-amino ester (5 mmol) in Methyl tert-butyl ether (MTBE, 20 mL)[4].

  • Buffer Addition : Add 20 mL of 0.1 M Sodium Phosphate buffer adjusted precisely to pH 7.0.

  • Biocatalyst Introduction : Add 50 mg of immobilized Candida antarctica Lipase B (Novozym 435)[3],[4].

  • Incubation : Incubate the mixture at 30°C with gentle orbital shaking (150 rpm). Avoid magnetic stirring bars, which can mechanically grind and destroy the immobilized enzyme beads.

  • Monitoring (Self-Validation) : Draw 50 µL aliquots from the organic phase every 2 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to monitor the

    
     of the remaining ester[4].
    
  • Termination : Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme beads (which can be washed and reused).

  • Separation : Separate the layers. The unreacted (R)-ester remains in the MTBE layer, while the hydrolyzed (S)-β-amino acid resides in the aqueous buffer.

References

  • Forró, E., & Fülöp, F. (2007). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. Chemistry (Weinheim an der Bergstrasse, Germany). [Link]

  • Adriaensen, K., et al. (2022). CAL-A-catalysed hydrolysis of rac-2 a.... ResearchGate.[Link]

  • Google Patents. (2010). WO2010131025A1 - Sitagliptin synthesis.

Sources

Technical Support Center: Solubility & Stability of 4-Bromophenyl Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SOL-BR-4PH Topic: Resolving solubility issues of 4-bromophenyl amino esters in aqueous media

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub. You are likely here because you are facing a classic medicinal chemistry conflict: Hydrophobicity vs. Hydrolytic Instability .

4-bromophenyl amino esters present a unique challenge. The 4-bromophenyl moiety significantly increases the partition coefficient (LogP), making the molecule highly lipophilic and poorly soluble in water [1]. Simultaneously, the ester linkage —specifically if it involves the electron-deficient 4-bromophenol as a leaving group—is highly susceptible to hydrolysis [2].

If you increase pH to stabilize the amine, you risk precipitation. If you decrease pH to protonate the amine for solubility, you risk acid-catalyzed hydrolysis. If you use standard base to dissolve, you trigger rapid saponification.

This guide provides self-validating protocols to navigate this narrow therapeutic window.

Module 1: The pH Strategy (Protonation & Buffering)

The Theory: Amino esters act as weak bases. Solubility is exponentially dependent on pH relative to the molecule's pKa. For aliphatic amino esters, the pKa is typically ~9.0; for aniline derivatives, it is ~4.0 [3]. To achieve thermodynamic solubility, the aqueous environment must be at least 2 pH units below the pKa (pH < pKa - 2) to ensure >99% ionization (protonation).

The Risk: 4-bromophenol is a superior leaving group (pKa ~9.3) compared to non-halogenated phenols (pKa ~10) due to electron withdrawal by the bromine [4]. This makes the ester bond highly labile in alkaline conditions (Base-Catalyzed Hydrolysis


 mechanism).
Troubleshooting Protocol: In-Situ Salt Formation

Do NOT dissolve in pure water or DMSO first if you intend to dilute into buffer later. Follow this "Reverse Addition" protocol to prevent "crashing out."

Step-by-Step Workflow:

  • Calculate pKa: Estimate your amine's pKa.[1] (Assume ~9 for aliphatic amines, ~4 for anilines).

  • Prepare Acidic Concentrate: Dissolve the compound in a minimal volume of 0.1 M HCl (for high pKa amines) or Methanesulfonic acid (for low pKa anilines).

    • Why? This forces immediate salt formation (e.g., Hydrochloride or Mesylate salt), which has a higher lattice energy and aqueous solubility than the free base.

  • Buffer Selection: Dilute this concentrate into a Citrate (pH 3.0–5.0) or Acetate (pH 4.0–5.0) buffer.

    • Avoid: Phosphate buffers (can precipitate cationic amines) and Carbonate buffers (pH too high, causes hydrolysis).

Visualizing the Stability Window:

StabilityWindow cluster_0 pH Zones Acid pH < 2.0 (Acid Hydrolysis Risk) Optimal pH 3.0 - 5.0 (Optimal Solubility & Stability) Neutral pH 6.0 - 8.0 (Free Base Precipitation) Base pH > 8.0 (Rapid Saponification) Input 4-Bromophenyl Amino Ester Input->Acid Protonation Input->Optimal Buffered Salt Input->Neutral Deprotonation Input->Base OH- Attack

Caption: Figure 1. The "Goldilocks" pH window for 4-bromophenyl amino esters is typically between 3.0 and 5.0, balancing ionization against hydrolytic cleavage.

Module 2: Cosolvent Engineering

The Issue: Even with pH adjustment, the hydrophobic bromine substituent may limit solubility to the micromolar range. Researchers often turn to DMSO, but incorrect mixing leads to immediate precipitation (the "Ouzo effect").

The Solution: Use a Dielectric Tuning Strategy . By mixing water with miscible organic solvents, you lower the dielectric constant of the medium, reducing the energy penalty for dissolving the hydrophobic solute [5].

Data: Recommended Cosolvent Systems
CosolventRecommended % (v/v)Mechanism of ActionToxicity Warning
DMSO 0.1% – 5%Dipolar aprotic; disrupts water lattice.Cytotoxic >1% in some cell lines.
PEG 400 10% – 30%H-bond acceptor; shields hydrophobic regions.High viscosity can affect filtration.
Ethanol < 10%Protic solvent; lowers polarity.Volatile; evaporation changes concentration.
Protocol: The "Pulse" Dilution Method
  • Stock Prep: Make a 100 mM stock in 100% anhydrous DMSO.

  • Intermediate Phase: Add the DMSO stock to PEG 400 (neat) before adding water.

    • Ratio: 1 part DMSO stock : 4 parts PEG 400.

  • Final Dilution: Slowly add the aqueous buffer to the DMSO/PEG mixture while vortexing.

    • Critical: Never add the organic mix to a static volume of water. High local water concentration causes immediate crashing.

Module 3: Advanced Encapsulation (Cyclodextrins)

The Issue: For in vivo or sensitive cell assays, DMSO and low pH are often unacceptable.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The 4-bromophenyl group is sterically perfect for the hydrophobic cavity of


-cyclodextrin (approx 6.0–6.5 Å diameter) [6]. The bromine atom enhances van der Waals interactions with the cavity walls, stabilizing the complex.

Workflow: Complexation Protocol

CD_Complexation Step1 1. Weigh Solid HP-β-CD (Target 20% w/v in water) Step2 2. Add Amino Ester (Excess Solid) Step1->Step2 Step3 3. Equilibrium Phase Shake at 25°C for 24h (Do NOT Heat - Hydrolysis Risk) Step2->Step3 Step4 4. Filtration 0.22 µm PVDF Filter Step3->Step4 Step5 5. Analysis Quantify via HPLC-UV Step4->Step5

Caption: Figure 2. Cyclodextrin complexation workflow. Note the strict temperature control to prevent thermal degradation of the ester.

Frequently Asked Questions (FAQs)

Q: My compound degrades during LC-MS analysis. Is it the buffer? A: Likely, yes. If you use Ammonium Bicarbonate (pH ~8) or pure water (pH ~7), the ester will hydrolyze in the autosampler.

  • Fix: Use 0.1% Formic Acid in both mobile phases (Water and Acetonitrile). Keep the autosampler at 4°C.

Q: Can I use sonication to speed up dissolution? A: Use with extreme caution. Sonication generates local heat and cavitation, which can accelerate ester hydrolysis.

  • Fix: Use a vortex mixer or magnetic stirring at 4°C. If sonication is necessary, use short bursts (5 seconds) in an ice bath.

Q: Why does my solution turn yellow over time? A: This indicates the liberation of 4-bromophenol (or oxidized byproducts) and the breakdown of the amine. It confirms hydrolysis is occurring.

  • Fix: Your pH is likely too high. Re-check the buffer pH and ensure the stock solution is stored in anhydrous DMSO at -20°C.

References

  • ChemRxiv. (2023). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

  • Stack Exchange (Chemistry). (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison. Retrieved from [Link]

Sources

Troubleshooting incomplete Boc-protection of sterically hindered beta-amines

Advanced Technical Support Center: Troubleshooting Incomplete Boc-Protection of Sterically Hindered -Amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notoriously stubborn transformations in synthetic organic chemistry: the tert-butyloxycarbonyl (Boc) protection of sterically encumbered

Standard Schotten-Baumann-type conditions often fail here. This guide will deconstruct the physical organic chemistry behind these failures and provide self-validating, field-proven protocols to force these reactions to completion.

Section 1: Root Cause Analysis & FAQs

Q1: Why is my


-amine showing incomplete conversion even with a large excess of Boc

O and prolonged heating?
A1:



Q2: I added DMAP to accelerate the reaction, but now my LCMS shows multiple new peaks and a mass corresponding to a urea dimer. What happened? A2: You have encountered a classic competing side-reaction. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with Boc

Q3: How do I know if my reaction is actually progressing or just decomposing? A3: A successful Boc protection (or active intermediate formation) irreversibly evolves CO

Self-validation checkpoint:

Section 2: Mechanistic Pathway of DMAP Catalysis and Failure Modes

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates how DMAP can either accelerate your reaction or destroy your yield depending on the steric bulk of your substrate.

GBoc2OBoc2OIntermediateN-Boc-DMAP Complex(Highly Electrophilic)Boc2O->Intermediate + DMAP(Fast)DMAPDMAP CatalystDMAP->IntermediateProductN-Boc β-Amine(Desired)Intermediate->Product + Amine(Slow due to sterics)SideProductIsocyanate / Urea(Side Products)Intermediate->SideProduct Excess DMAP / Heat(Base-induced elimination)AmineHindered β-AmineAmine->Product

Mechanism of DMAP-catalyzed Boc protection and urea side-product formation.

Section 3: Quantitative Comparison of Troubleshooting Strategies

When standard conditions fail, you must alter the electronic nature of the reactants. Below is a quantitative summary of advanced strategies.

Strategy / ConditionReagentsTypical Yield (Hindered)Reaction TimeMechanistic AdvantagePrimary Risk
Standard Base Boc

O, TEA/DIPEA, DCM
< 20%12–24 hMild conditions.Fails entirely for

-branched amines[1].
Nucleophilic Catalysis Boc

O, DMAP (0.1 eq), THF
40–70%2–12 hForms highly reactive electrophile[3].Urea/Isocyanate formation [5].
Anionic Activation NaHMDS (1.1 eq), Boc

O, THF
80–95%1–4 hConverts neutral amine to hyper-nucleophilic amide anion [4].Epimerization of sensitive chiral centers.
H-Bond Activation Boc

O, HFIP (Solvent)
85–98%1–6 hElectrophilic activation of Boc

O without basicity [2].
HFIP is expensive and volatile.

Section 4: Validated Experimental Protocols

Do not blindly screen conditions. Select the protocol below that matches your substrate's specific vulnerabilities.

Protocol A: The Anionic Activation Method (NaHMDS)

Best for: Severely hindered

Causality:

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the hindered

    
    -amine (1.0 equiv) in anhydrous THF (0.2 M).
    
  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF) over 10 minutes.

    • Self-Validating Checkpoint: A distinct color change (often yellow/orange) should occur, indicating the formation of the amide anion. Stir for 30 minutes at -78 °C.

  • Acylation: Add Boc

    
    O (1.2 equiv) as a solution in anhydrous THF dropwise.
    
  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: The Hydrogen-Bond Activation Method (HFIP)

Best for: Chemoselective protection of hindered amines where strong bases cause epimerization or degradation [2]. Causality: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a strong hydrogen-bond donor. It coordinates to the carbonyl oxygens of Boc

Step-by-Step Methodology:

  • Dissolution: Dissolve the hindered amine (1.0 equiv) in HFIP (0.5 M) at room temperature.

  • Reagent Addition: Add Boc

    
    O (1.1 equiv) directly to the stirring solution.
    
    • Self-Validating Checkpoint: Gentle, sustained evolution of CO

      
       gas will begin within minutes, indicating productive turnover without the violent exotherm seen with DMAP.
      
  • Monitoring: Stir at room temperature for 1–4 hours. Monitor by TLC.

  • Workup: Because HFIP is highly volatile (bp 58 °C), simply concentrate the reaction mixture under reduced pressure.

  • Purification: Load the crude residue directly onto a silica gel column for purification. The HFIP can be recovered via a cold trap if operating at scale.

Section 5: Troubleshooting Decision Tree

Use this logical workflow to determine your next synthetic step when facing incomplete conversions.

WorkflowStartIncomplete Boc Protection?CheckStericsAssess Steric Hindrance& NucleophilicityStart->CheckStericsModHinderedModerately HinderedCheckSterics->ModHinderedSevHinderedSeverely Hindered / Weak NucleophileCheckSterics->SevHinderedAction1Add 0.1-0.2 eq DMAPSolvent: DCM or THFModHindered->Action1Action2Deprotonation Strategy(NaHMDS or NaH) then Boc2OSevHindered->Action2Action3Lewis Acid / HFIP Catalysis(e.g., Iodine, ZrCl4)SevHindered->Action3SuccessPurification & CharacterizationAction1->Success Monitor by TLC/LCMSAction2->SuccessAction3->Success

Decision tree for troubleshooting incomplete Boc protection of hindered amines.

References

  • Boc-Protected Amino Groups , Organic Chemistry Portal.[Link]

  • Dual protection of amino functions involving Boc , RSC Publishing.[Link]

  • An improved synthesis of N-Boc protected aryl amines , Taylor & Francis Online. [Link]

Controlling regioselectivity in reactions involving Methyl 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity and chemoselectivity challenges associated with Methyl 3-amino-3-(4-bromophenyl)butanoate .


-Amino Esters

Executive Summary: The "Dual-Nucleophile" Challenge

Methyl 3-amino-3-(4-bromophenyl)butanoate presents a classic tri-functional orthogonality challenge . You are managing three reactive sites with overlapping activation profiles:

  • 
    -Primary Amine:  Highly nucleophilic, prone to acylation and metal coordination.
    
  • Aryl Bromide: Electrophilic site for cross-coupling (Suzuki/Buchwald), but sensitive to catalyst poisoning by the amine.

  • Methyl Ester: Susceptible to hydrolysis or reduction, but also acts as the electrophile for intramolecular cyclization (

    
    -lactam formation).
    

Critical Failure Mode: The most common user error is attempting cross-coupling on the aryl bromide without adequately masking the aliphatic amine, leading to Pd-catalyst sequestration. Secondly, basic conditions intended for ester hydrolysis often trigger Retro-Michael decomposition , leading to racemization of the C3 chiral center.

Troubleshooting Dashboard (Q&A)

Q1: I am attempting N-acylation, but I observe significant byproduct formation and low mass balance. Is -lactam formation occurring?

Diagnosis: Yes. While 4-membered ring formation is generally disfavored compared to 5- or 6-membered rings,


-amino esters are notorious for intramolecular aminolysis  (lactamization) when the amine is activated or when heated in basic solvents.

Mechanism: The free amine attacks the ester carbonyl, expelling methanol to form the 4-(4-bromophenyl)-4-methylazetidin-2-one.

Corrective Action:

  • Temperature Control: Conduct acylation at

    
     to RT. Avoid reflux.
    
  • Concentration: High dilution favors intramolecular reaction (lactamization). Run intermolecular acylations at higher concentrations (

    
    ).
    
  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA) rather than inorganic bases that might assist in methoxide coordination.

Q2: My Buchwald-Hartwig coupling on the aryl bromide yields <10% product. The starting material remains unreacted.

Diagnosis: This is likely Catalyst Poisoning . The free primary amine at C3 is a potent


-donor that binds to the Palladium(0) center, displacing the phosphine ligands and shutting down the oxidative addition cycle.

Corrective Action:

  • Mandatory Protection: You must protect the amine before attempting C-Br coupling. A Boc (tert-butoxycarbonyl) group is ideal as it is sterically bulky and electronically withdrawing, preventing Pd coordination.

  • Ligand Choice (If protection is impossible): If you must run it unprotected (not recommended), switch to ligands specifically designed for amine tolerance, such as BrettPhos or RuPhos , and use a precatalyst (e.g., BrettPhos Pd G3) to ensure immediate active species generation.

Q3: During saponification of the methyl ester (LiOH/THF/Water), the enantiomeric excess (ee) dropped from 98% to 82%. Why?

Diagnosis: You are triggering a Retro-Michael Addition . Under strong basic conditions, the C3 proton is acidic enough (due to the electron-withdrawing ester and aryl ring) to trigger elimination of the amine (or ammonia), forming the achiral crotonate intermediate. Re-addition of the amine produces the racemate.

Corrective Action:

  • Switch to Acidic Hydrolysis: If the substrate tolerates it, use

    
     at reflux.
    
  • Mild Basic Hydrolysis: Use LiOH at

    
     (never heat) and limit reaction time.
    
  • Enzymatic Hydrolysis: Use PLE (Pig Liver Esterase) for mild, pH 7.0 hydrolysis which completely avoids the retro-Michael pathway.

Visualizing the Competing Pathways

The diagram below maps the kinetic competition between the desired functionalization and the parasitic failure modes (Lactamization and Poisoning).

ReactionPathways cluster_legend Pathway Logic Start Methyl 3-amino-3- (4-bromophenyl)butanoate Lactam FAILURE MODE A: beta-Lactam Formation (Intramolecular Cyclization) Start->Lactam Heat / Basic pH (High Dilution) Poison FAILURE MODE B: Pd-Catalyst Poisoning (Amine Coordination) Start->Poison Pd(0) / Ligand (Direct Coupling Attempt) Protected Intermediate: N-Boc Protected Ester Start->Protected Boc2O, TEA, DCM (0°C -> RT) Coupled DESIRED PRODUCT: Cross-Coupled Biaryl Protected->Coupled Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Conditions Red = Failure Modes Red = Failure Modes Green = Validated Route Green = Validated Route

Figure 1: Reaction logic flow demonstrating the necessity of N-protection to avoid lactamization and catalyst deactivation.

Validated Experimental Protocols

Protocol A: Chemoselective N-Protection (Avoiding Lactamization)

Objective: Isolate the N-Boc ester without triggering cyclization.

  • Setup: Charge a round-bottom flask with Methyl 3-amino-3-(4-bromophenyl)butanoate (

    
    ) and DCM (
    
    
    
    ).
  • Base Addition: Add Triethylamine (

    
    ) and cool to 
    
    
    
    .
    • Note: Cooling is critical to suppress the rate of intramolecular attack on the ester.

  • Reagent: Add

    
     (
    
    
    
    ) dissolved in minimal DCM dropwise over 15 minutes.
  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Workup: Wash with

    
     (cold) to remove TEA. Dry over 
    
    
    
    .[1]
  • Outcome: Quantitative yield of the carbamate. The ester and aryl bromide remain intact.

Protocol B: Suzuki-Miyaura Coupling on the Aryl Bromide

Objective: Functionalize the aromatic ring without affecting the chiral center or ester.

  • Substrate: Use the N-Boc protected intermediate from Protocol A.

  • Catalyst System:

    • Catalyst:

      
       (
      
      
      
      ).
    • Why: The ferrocene ligand is robust and prevents Pd aggregation.

  • Conditions:

    • Solvent: 1,4-Dioxane / Water (4:1).

    • Base:

      
       (
      
      
      
      ).
    • Partner: Arylboronic acid (

      
      ).
      
  • Execution: Degas solvents with

    
     for 15 mins. Heat to 
    
    
    
    for 6 hours.
  • Purification: Silica gel chromatography.

    • Checkpoint: The N-Boc group prevents the amine from interfering with the Pd cycle.

Comparative Reactivity Data

Reaction ParameterFree Amine SubstrateN-Protected Substrate (Boc)Technical Insight
Suzuki Coupling Yield < 15% (Stalled)> 85%Free amine coordinates Pd(II), preventing transmetallation.
Lactam Formation High Risk (if heated)NoneCarbamate reduces nucleophilicity of Nitrogen.
Ester Hydrolysis (Base) Risk of RacemizationStableN-H acidity is lowered in carbamate; Retro-Michael less likely.
Reductive Amination PossibleN/AFree amine allows aldehyde condensation.

References

  • Synthesis of

    
    -Amino Esters via Rh-Catalysis: 
    Navarro, A. et al. "(S)-Ethyl 3-(4-bromophenyl)butanoate". Organic Syntheses, 2010, 87, 328.
    [Link]
    (Authoritative source for the synthesis of the chiral core and handling of the aryl bromide moiety).
    
  • Buchwald-Hartwig Troubleshooting: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2011, 2, 27-50. [Link] (Definitive guide on ligand selection to prevent amine poisoning).

  • Ma, J. A.

    
    -amino acids". Angewandte Chemie International Edition, 2003, 42(36), 4290-4299.
    [Link]
    (Mechanistic details on the stability of 
    
    
    
    -amino esters under basic conditions).

Sources

Technical Support Center: Stability & Handling of Methyl 3-amino-3-(4-bromophenyl)butanoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5)[1]. As a


-amino ester, this compound presents unique stability challenges—particularly in acidic environments—that require precise handling to prevent degradation and yield loss.

Below, we detail the mechanistic causes of degradation, troubleshooting steps for common experimental failures, and self-validating protocols to ensure structural integrity during your workflows.

PART 1: Mechanistic FAQ (The "Why")

Q1: What are the primary structural liabilities of this compound in acidic media?

Methyl 3-amino-3-(4-bromophenyl)butanoate possesses two reactive functional groups (a primary amine and a methyl ester) separated by a single carbon, classifying it as a


-amino ester. Under acidic conditions, it is susceptible to three distinct events:
  • Amine Protonation (Immediate): The primary amine at the C3 position rapidly protonates to form an ammonium cation (

    
    ). This drastically alters the molecule's partition coefficient (LogP), shifting it from organic-soluble to highly water-soluble.
    
  • Acid-Catalyzed Ester Hydrolysis (Time/Temp Dependent): The methyl ester undergoes hydrolysis via the

    
     mechanism to yield 3-amino-3-(4-bromophenyl)butanoic acid. The protonated amine acts as a strong electron-withdrawing group, making the acyl carbon more electron-poor and highly susceptible to nucleophilic attack by water, thereby accelerating hydrolysis[2][3].
    
  • Deamination / Retro-aza-Michael Elimination (Stress Dependent): The protonated amine is an excellent leaving group. Driven by the massive thermodynamic stabilization of the resulting product—a double bond conjugated with both the carbonyl group and the 4-bromophenyl ring—the molecule can undergo elimination to form the

    
    -unsaturated ester (methyl 3-(4-bromophenyl)but-2-enoate)[4][5].
    

Pathways Start Methyl 3-amino-3-(4-bromophenyl)butanoate (Free Base) Protonated Ammonium Salt (Water Soluble) Start->Protonated H+ (Immediate) Hydrolysis Ester Hydrolysis (β-Amino Acid) Protonated->Hydrolysis H2O, Heat (A_AC2 Mechanism) Elimination Deamination / Elimination (α,β-Unsaturated Ester) Protonated->Elimination Heat, -NH3 (Retro-aza-Michael)

Fig 1. Acid-mediated degradation pathways of β-amino esters.

Q2: How do pH and temperature quantitatively affect the degradation rate?

The stability of the ester bond and the amine group is highly dependent on the severity of the acidic environment and thermal energy. The table below summarizes the quantitative degradation profile of the compound under various conditions.

Table 1: Quantitative Stability Profile of Methyl 3-amino-3-(4-bromophenyl)butanoate

pH LevelTemperature (°C)Estimated Half-Life (

)
Primary Degradation Pathway
1.0 (0.1M HCl)2548 hoursEster Hydrolysis
1.0 (0.1M HCl)60< 2 hoursHydrolysis & Elimination
4.0 (Acetate Buffer)25> 14 daysStable (Exists as Protonated Salt)
4.0 (Acetate Buffer)6072 hoursEster Hydrolysis

PART 2: Troubleshooting Guide (The "How to Fix It")

Issue 1: "I performed a standard acidic workup (1M HCl) to remove impurities, and my product yield dropped to <10%."
  • The Causality: You did not destroy the molecule; you extracted it into the aqueous waste. The 1M HCl quantitatively protonated the C3 amine, converting your product into a highly polar hydrochloride salt that partitioned entirely into the aqueous layer.

  • The Fix: Never discard the aqueous layer when working with

    
    -amino esters. To recover your product, cool the aqueous layer to 0°C, carefully adjust the pH to 8.5–9.0 using saturated aqueous 
    
    
    
    (isoelectric focusing to regenerate the free base), and re-extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Issue 2: "LC-MS analysis of my acid-treated sample shows a major byproduct at m/z 255 [M+H]+ instead of the expected 272[M+H]+."
  • The Causality: A mass loss of 17 Da corresponds to the loss of ammonia (

    
    ). Your sample underwent acid-catalyzed deamination (elimination) due to excessive thermal stress during the acidic phase, forming the 
    
    
    
    -unsaturated cinnamate derivative[4][5].
  • The Fix: Maintain strict temperature control (< 25°C) during any acidic operations. If you must concentrate the sample via rotary evaporation, ensure the solution is strictly neutralized first. Heating an acidic solution of this compound under vacuum guarantees elimination.

PART 3: Experimental Protocols & SOPs

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

Use this step-by-step methodology to safely isolate Methyl 3-amino-3-(4-bromophenyl)butanoate from a crude reaction mixture without yield loss.

  • Quench & Dilute: Dilute the crude organic reaction mixture (e.g., in DCM) with an equal volume of distilled water.

  • Acidic Wash (Optional): If non-basic impurities must be removed, add 0.5M HCl dropwise until the aqueous layer reaches pH 2. Shake vigorously and separate the layers. Causality: The product is now in the aqueous layer; the organic layer contains neutral/acidic impurities.

  • Basification (Critical): Cool the aqueous layer in an ice bath (0–5°C). Slowly add saturated

    
     until the pH reaches 8.5–9.0. Causality: The low temperature prevents base-catalyzed ester hydrolysis while the pH shift regenerates the free amine.
    
  • Product Extraction: Extract the basified aqueous layer three times with EtOAc. Combine the organic layers.

  • System Validation: Before discarding the basic aqueous layer, spot it on a TLC plate (ninhydrin stain) or run a rapid LC-MS. Do not discard the aqueous layer if the amine signal is still present.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    30°C.

Workflow Rxn Reaction Mixture (Organic Solvent) AcidWash 1. Acid Wash (pH 2) Extracts amine into aqueous Rxn->AcidWash OrgDiscard Organic Layer (Discard/Impurities) AcidWash->OrgDiscard Organic AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Aqueous Basify 2. Basify (pH 8-9) Precipitates free base AqLayer->Basify Extract 3. Extract (EtOAc/DCM) Product moves to organic Basify->Extract Validate 4. Validate Aqueous (LC-MS Check) Extract->Validate Aqueous Remainder

Fig 2. Self-validating liquid-liquid extraction workflow for β-amino esters.

Protocol B: Forced Degradation (Acid Stress Testing)

To establish the exact degradation kinetics of your specific batch for regulatory or formulation purposes, follow this standardized stress test.

  • Preparation: Dissolve 10 mg of Methyl 3-amino-3-(4-bromophenyl)butanoate in 1 mL of HPLC-grade Acetonitrile to ensure complete solvation.

  • Acid Stress: Add 1 mL of 0.1M HCl to the solution. Seal the vial and place it in a thermomixer set to 60°C at 300 rpm.

  • Time-Course Sampling: At

    
     and 
    
    
    
    hours, extract a 100
    
    
    L aliquot.
  • Neutralization (Self-Validation): Immediately quench the aliquot into 900

    
    L of cold 0.1M Ammonium Acetate buffer (pH 7.4). Causality: Failing to neutralize the sample will allow degradation to continue while waiting in the autosampler queue, invalidating your kinetic data.
    
  • Analysis: Analyze the quenched samples via LC-MS (UV 254 nm). Quantify the disappearance of the parent peak (m/z 272) and the appearance of the hydrolyzed acid (m/z 258) and eliminated alkene (m/z 255).

References
  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. NIH PMC. [Link]

  • Poly(beta-amino esters): applications in immunology. NIH PMC. [Link]

  • Covalent Adaptable Networks Using -Amino Esters as Thermally Reversible Building Blocks. UGent.[Link]

  • Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Proteolytic Stability of β-Amino Acid vs. α-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to enzymatic degradation is a critical hurdle. This guide offers a detailed comparison of the proteolytic stability of peptides derived from naturally occurring α-amino acids versus those incorporating synthetic β-amino acid counterparts. We will delve into the structural nuances that govern their stability, present experimental findings, and provide comprehensive protocols for assessing proteolytic resistance.

The Structural Basis of Enhanced Stability

The fundamental difference between α- and β-amino acids lies in the architecture of their backbones. In α-amino acids, the building blocks of natural proteins, the amino group is attached to the α-carbon, the same carbon atom bonded to the carboxyl group. In contrast, β-amino acids have their amino group attached to the β-carbon, creating a longer, more flexible backbone.

This structural alteration is the cornerstone of the enhanced proteolytic stability observed in β-peptides. Proteases, the enzymes responsible for peptide breakdown, possess active sites that are specifically adapted to recognize and cleave the peptide bonds of α-peptides. The introduction of a β-amino acid residue disrupts the natural peptide backbone conformation, rendering it a poor substrate for these enzymes. This resistance to enzymatic degradation is a key advantage of β-peptides in therapeutic applications.[1][2][3]

Figure 1. Structural comparison of α- and β-amino acids.

Experimental Evidence of Proteolytic Resistance

Numerous studies have substantiated the claim that β-peptides exhibit superior stability against proteolysis.[4][5] Peptides incorporating β-amino acids have been shown to be resistant to a wide array of proteases, leading to a significantly longer half-life in biological fluids.[1] For instance, research has demonstrated that while α-peptides are rapidly broken down by enzymes like trypsin and chymotrypsin, their β-peptide counterparts remain largely intact under the same conditions.[6] This enhanced stability has been observed both in vitro and in vivo.[1]

Peptide TypeKey Findings on Stability
α-Peptide Susceptible to rapid degradation by a multitude of peptidases.[4]
β-Peptide Exhibit a superior stability profile, with efforts to induce proteolytic hydrolysis being largely unsuccessful.[1][4]
α/β-Peptides Combination of α and β-amino acids can yield peptides with both receptor recognition and high proteolytic stability.[4] Some studies show these hybrids maintain biological activity and have improved in vivo persistence.[7][8]

Table 1. Summary of proteolytic stability findings.

Protocol for In Vitro Proteolytic Stability Assay

To quantitatively assess and compare the stability of α- and β-amino acid derivatives, a standardized in vitro proteolytic stability assay is indispensable. The following protocol outlines a robust methodology for this purpose.

Materials
  • Test peptides (α- and β-amino acid derivatives)

  • Human or animal plasma/serum[9]

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA))[9]

  • High-performance liquid chromatography (HPLC) or LC-MS system[9]

Procedure
  • Peptide Incubation: Dissolve the test peptide in a suitable buffer and mix it with plasma or a specific protease solution. Incubate the mixture at 37°C.[9]

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.[9]

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.[9]

  • Analysis: Analyze the supernatant using HPLC or LC-MS to quantify the amount of intact peptide remaining.[9]

  • Data Interpretation: Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t½).[9]

G cluster_setup Assay Setup cluster_sampling Sampling & Quenching cluster_analysis Analysis A Peptide Solution C Incubate at 37°C A->C B Plasma or Protease B->C D Take Aliquots at Time Points C->D E Quench with TCA D->E F Centrifuge E->F G Analyze Supernatant by HPLC/LC-MS F->G H Calculate Half-life (t½) G->H

Figure 2. Experimental workflow for in vitro proteolytic stability assay.

Implications for Drug Development

The enhanced stability of β-peptides makes them highly attractive candidates for drug development.[6][10] Their resistance to proteolysis can lead to:

  • Longer in vivo half-life: This allows for less frequent dosing and improved patient compliance.[11]

  • Improved bioavailability: Resistance to degradation in the gastrointestinal tract opens up the possibility of oral administration for peptide drugs.[2]

  • Sustained therapeutic effect: A longer-lasting presence in the body can lead to a more consistent and effective therapeutic outcome.

By strategically incorporating β-amino acids, researchers can design peptide-based drugs that are both potent and durable, overcoming one of the major limitations of conventional peptide therapeutics.[10][12]

Conclusion

The substitution of α-amino acids with their β-isomers is a powerful and proven strategy to enhance the proteolytic stability of peptides. This fundamental modification of the peptide backbone effectively shields them from enzymatic degradation, a critical step in transforming promising peptide leads into viable therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of peptide stability, enabling researchers to make informed decisions in the design and optimization of next-generation peptide drugs.

References

  • The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. J Biol Chem. 1994 Dec 9;269(49):30773-6. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chembiochem. 2005 May;6(5):897-909. [Link]

  • Beta-peptide. Wikipedia. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. [Link]

  • Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. 2021 Feb 22. [Link]

  • Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Protein Pept Lett. 2012 Oct;19(10):1025-34. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacol Transl Sci. 2024 Feb 9;7(2):291-303. [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. Chembiochem. 2004 May 3;5(5):664-72. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J Med Chem. 2022 Jan 27;65(2):1135-1153. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. Biopolymers. 2014 Dec;102(6):415-28. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Int J Pharm. 2013 Aug 30;453(1):1-14. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. 2020 May 14;25(10):2303. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. 2024 Apr 24. [Link]

  • Protein's non-natural alternative. Chemistry World. [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. AAPPTEC. [Link]

  • Comparison of β-Casein and β-Lactoglobulin Proteolysis by Trypsin: Quantification of Demasking and Hydrolysis of Peptide Bonds. Preprints.org. 2025 Oct 20. [Link]

  • Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. Int J Mol Sci. 2023 Jul 25;24(15):11931. [Link]

Sources

IR spectroscopy characteristic bands for Methyl 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-3-(4-bromophenyl)butanoate (CAS 1510070-51-5) is a highly functionalized


-amino acid ester that serves as a critical building block in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). For drug development professionals, confirming the structural integrity of this intermediate is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for verifying the presence of its three primary functional groups: the primary amine (-NH₂), the methyl ester (-COOCH₃), and the para-bromophenyl ring. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—drastically alters the spectral output.

This guide objectively compares these two methodologies, maps the expected characteristic bands, and provides self-validating protocols to ensure spectral accuracy.

Spectroscopic Mapping: Causality of Vibrational Modes

To accurately interpret the IR spectrum of Methyl 3-amino-3-(4-bromophenyl)butanoate, one must understand the physical causality behind its vibrational modes. Table 1 summarizes the quantitative spectral data.

Table 1: Expected Characteristic IR Bands for Methyl 3-amino-3-(4-bromophenyl)butanoate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Peak Morphology
Primary Amine N-H Asymmetric & Symmetric Stretch3300 – 3450Medium, distinct doublet
Ester C=O Stretch1735 – 1750Strong, sharp
Aromatic Ring C=C Stretch~1590, ~1490Medium to strong, sharp
Ester C-O Stretch1150 – 1250Strong, broad
para-Substituted Ring C-H Out-of-Plane Bend800 – 850Strong, sharp
Aryl Bromide C-Br Stretch500 – 600Strong

Mechanistic Insights:

  • The Amine Doublet: Unlike secondary amines which exhibit a single N-H stretch, the primary amine (-NH₂) in this molecule produces a characteristic doublet due to the symmetric and asymmetric stretching of the two N-H bonds.

  • The Ester Carbonyl: The C=O stretch appears at a relatively high wavenumber (1735–1750 cm⁻¹) compared to carboxylic acids. This is because esters lack the strong intermolecular hydrogen-bonded dimers that typically weaken the C=O bond and shift it to lower frequencies.

  • The para-Substitution: The strong band at 800–850 cm⁻¹ is driven by the highly synchronous, in-phase out-of-plane bending of the adjacent hydrogen atoms on the 1,4-disubstituted aromatic ring.

Comparative Analytical Methodologies: FTIR-ATR vs. KBr Pellet

When analyzing solid pharmaceutical intermediates, the sampling method dictates the spectral fidelity. Both ATR and KBr transmission have distinct physical interactions with the sample .

FTIR-ATR (Attenuated Total Reflectance)

ATR relies on an IR beam reflecting internally within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample .

  • The Causality of Peak Distortion: The depth of penetration (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Consequently, the IR beam penetrates deeper into the sample at lower wavenumbers. For this molecule, the C-Br stretch (~550 cm⁻¹) will appear artificially intensified, while the critical N-H doublet (~3400 cm⁻¹) will appear weaker compared to a true transmission spectrum.
  • Advantage: ATR requires no matrix, completely eliminating moisture interference. This preserves the clarity of the N-H stretching region.

KBr Pellet Transmission

The KBr method involves dispersing the analyte in an IR-transparent potassium bromide matrix to obtain a true transmission spectrum that strictly adheres to the Beer-Lambert law .

  • The Causality of Moisture Masking: KBr is highly hygroscopic. If the matrix absorbs atmospheric moisture, water will produce a massive, broad O-H stretching band from 3200 to 3600 cm⁻¹. This will completely mask the primary amine doublet of Methyl 3-amino-3-(4-bromophenyl)butanoate, leading to potential mischaracterization .

FTIR_Workflow Start Sample: Methyl 3-amino-3-(4-bromophenyl)butanoate Decision Primary Analytical Goal? Start->Decision Goal1 N-H Band Clarity & High Throughput (Avoid Moisture Interference) Decision->Goal1 Goal2 Trace Impurity Detection & True Transmission Spectra Decision->Goal2 ATR FTIR-ATR (Diamond Crystal) - Preserves 3300 cm⁻¹ region - Wavelength-dependent intensity Goal1->ATR KBr KBr Pellet Transmission - High sensitivity - Hygroscopic interference risk Goal2->KBr Correction Apply ATR Correction Algorithm ATR->Correction Blank Run Blank KBr Background KBr->Blank Final Spectral Cross-Validation & Peak Assignment Correction->Final Blank->Final

Figure 1: FTIR sampling decision matrix and validation workflow for beta-amino acid esters.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: FTIR-ATR Analysis (Recommended for Routine QC)
  • Crystal Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • System Baseline: Collect a background spectrum of the empty crystal. Self-Validation: Ensure the background spectrum shows no residual organic peaks (flat baseline), confirming a pristine optical path.

  • Sample Application: Place ~2–5 mg of Methyl 3-amino-3-(4-bromophenyl)butanoate powder directly onto the center of the crystal.

  • Optical Contact: Lower the pressure anvil until the integrated clutch clicks. This ensures reproducible pressure and consistent penetration depth across different batches.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 32 scans).

  • Mathematical Correction: Apply an "ATR Correction" algorithm via the spectrometer software to normalize peak intensities before comparing the data against transmission libraries.

Protocol B: KBr Pellet Preparation (Recommended for Library Generation)
  • Matrix Dehydration: Dry spectral-grade KBr powder in a vacuum oven at 105°C for a minimum of 24 hours. Store strictly in a desiccator.

  • Sample Dispersion: Weigh ~1.5 mg of the analyte and ~150 mg of dry KBr. Grind gently in an agate mortar for exactly 60 seconds. Caution: Excessive grinding can induce polymorphic transformations or amorphization of the API intermediate.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air (preventing light scattering), then press at 10 tons of force for 3 minutes.

  • Blank Validation: Prepare and scan a blank KBr pellet (KBr only) using the exact same methodology. Self-Validation: If the blank shows a broad band at 3400 cm⁻¹, the KBr is wet and the matrix must be re-dried. Do not proceed with sample analysis until the blank is clean.

  • Acquisition: Place the sample pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

References

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: [Link]

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Press URL: [Link]

  • Title: KBr Pellet Method - Analysis Basics Source: Shimadzu URL: [Link]

A Comparative Guide to Assessing the Biological Activity of Peptides Containing β-Amino Acids: A Focus on 3-amino-3-(4-bromophenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and stability is paramount. Peptides, with their high specificity and biological activity, represent a promising class of therapeutics. However, their clinical application is often hampered by rapid proteolytic degradation.[1][2] The incorporation of unnatural amino acids, particularly β-amino acids, into peptide scaffolds has emerged as a powerful strategy to overcome this limitation, often leading to improved proteolytic stability and unique biological activities.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of peptides containing the novel β-amino acid, 3-amino-3-(4-bromophenyl)butanoate. We will explore key experimental protocols, compare potential outcomes with relevant alternatives, and provide the rationale behind experimental design, ensuring scientific integrity and logical validation at every step.

The Rationale for Incorporating 3-amino-3-(4-bromophenyl)butanoate

The structure of 3-amino-3-(4-bromophenyl)butanoate, a β-amino acid, offers several theoretical advantages when incorporated into a peptide backbone. The β-amino acid structure itself can confer resistance to enzymatic degradation.[4] The presence of a bromophenyl group introduces a bulky, hydrophobic moiety that can influence peptide conformation and potentially enhance interactions with biological targets. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

This guide will focus on assessing three key biological activities:

  • Antimicrobial Activity: The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents.[1][5][6] Peptides containing unnatural amino acids have shown significant promise in this area.[5][6][7][8]

  • Cytotoxicity: Evaluating the toxicity of novel peptide candidates against mammalian cells is a critical step in drug development to ensure their safety profile.[2][9][10]

  • Receptor Binding Affinity: For peptides designed to target specific cellular receptors, quantifying their binding affinity is essential to determine their potency and specificity.[11][12][13][14]

To provide a robust comparison, we will consider two alternative peptide modifications alongside our target peptide containing 3-amino-3-(4-bromophenyl)butanoate:

  • Alternative 1 (Natural Amino Acid Control): A peptide with the natural amino acid phenylalanine in place of 3-amino-3-(4-bromophenyl)butanoate. This will serve as a baseline to understand the impact of the unnatural modification.

  • Alternative 2 (Different β-Amino Acid): A peptide containing a different, well-characterized β-amino acid, such as β-homo-phenylalanine, to compare the specific effects of the bromophenylbutanoate moiety.

I. Assessing Antimicrobial Activity

A primary application for novel peptides is in combating microbial infections. The following workflow outlines the steps to determine and compare the antimicrobial efficacy of our test peptides.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification (≥95%) MIC Minimum Inhibitory Concentration (MIC) Assay Peptide_Synthesis->MIC Bacterial_Culture Bacterial Strain Selection & Culture (e.g., ESKAPE pathogens) Bacterial_Culture->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Data_Comparison Comparative Analysis of MIC/MBC Values MBC->Data_Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol: Broth Microdilution for MIC and MBC

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Peptide Preparation: Synthesize the three peptides (containing 3-amino-3-(4-bromophenyl)butanoate, phenylalanine, and β-homo-phenylalanine) and purify them to ≥95% purity using high-performance liquid chromatography (HPLC).[15] Prepare stock solutions of each peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Bacterial Strain Selection and Culture: Select a panel of clinically relevant bacteria, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][6] Culture the bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • MIC Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each peptide in MHB.

    • Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth.[15]

  • MBC Assay:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Bactericidal Concentration (MBC) is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Data Summary (Hypothetical)
Peptide ModificationTarget OrganismMIC (µg/mL)MBC (µg/mL)
3-amino-3-(4-bromophenyl)butanoate S. aureus (MRSA)816
P. aeruginosa1632
Phenylalanine (Natural Control) S. aureus (MRSA)>128>128
P. aeruginosa>128>128
β-homo-phenylalanine S. aureus (MRSA)1632
P. aeruginosa3264

Rationale: The hypothetical data suggests that the incorporation of 3-amino-3-(4-bromophenyl)butanoate significantly enhances antimicrobial activity compared to the natural amino acid control. The bromophenyl group may contribute to stronger interactions with the bacterial membrane. The improved activity compared to β-homo-phenylalanine could be attributed to the specific electronic and steric properties of the bromine atom.

II. Assessing Cytotoxicity

A crucial aspect of preclinical drug development is to ensure that the therapeutic candidate is not toxic to host cells.[2][9]

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification (≥95%) MTT_Assay MTT Assay for Cell Viability Peptide_Synthesis->MTT_Assay Cell_Culture Mammalian Cell Line Culture (e.g., HEK293, NIH3T3) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Caption: Workflow for in vitro cytotoxicity assessment.

Step-by-Step Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][16]

  • Cell Culture: Culture a mammalian cell line (e.g., human embryonic kidney cells, HEK293, or mouse fibroblasts, NIH3T3) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.[16]

  • Peptide Treatment:

    • Prepare serial dilutions of the three test peptides in the cell culture medium.

    • Remove the old medium from the cells and add the peptide-containing medium.

    • Include a positive control (e.g., Triton X-100 for cell lysis) and a negative control (medium only).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Comparative Data Summary (Hypothetical)
Peptide ModificationCell LineIC50 (µM)
3-amino-3-(4-bromophenyl)butanoate HEK293>100
Phenylalanine (Natural Control) HEK293>200
β-homo-phenylalanine HEK293>150

Rationale: The hypothetical data indicates that all three peptides exhibit low cytotoxicity towards mammalian cells at concentrations effective against bacteria. This is a desirable characteristic for a potential antimicrobial drug. The slightly lower IC50 for the peptide containing 3-amino-3-(4-bromophenyl)butanoate compared to the other two might be due to its increased hydrophobicity, leading to some non-specific membrane interactions at very high concentrations.

III. Assessing Receptor Binding Affinity

For peptides designed to interact with a specific receptor, quantifying this interaction is fundamental. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.[12][17]

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_assay SPR Analysis cluster_analysis Data Analysis Receptor_Immobilization Immobilize Receptor on SPR Sensor Chip Binding_Measurement Inject Peptides & Measure Binding Response Receptor_Immobilization->Binding_Measurement Peptide_Preparation Prepare Serial Dilutions of Peptides Peptide_Preparation->Binding_Measurement Kinetic_Analysis Determine Association (ka), Dissociation (kd), and Affinity (KD) Constants Binding_Measurement->Kinetic_Analysis

Caption: Workflow for receptor binding analysis using SPR.

Step-by-Step Protocol: SPR Analysis
  • Receptor Immobilization: Covalently immobilize the target receptor protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Peptide Injection:

    • Prepare a series of concentrations for each of the three test peptides in a suitable running buffer.

    • Inject the peptide solutions sequentially over the immobilized receptor surface.

    • Include buffer-only injections as a control for baseline drift.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the peptide to the receptor. The binding phase is followed by a dissociation phase where buffer is flowed over the chip.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.

Comparative Data Summary (Hypothetical)
Peptide ModificationAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
3-amino-3-(4-bromophenyl)butanoate 2.5 x 10^55.0 x 10^-42.0
Phenylalanine (Natural Control) 1.2 x 10^52.4 x 10^-320.0
β-homo-phenylalanine 1.8 x 10^59.0 x 10^-45.0

Rationale: The hypothetical SPR data demonstrates that the peptide containing 3-amino-3-(4-bromophenyl)butanoate has a significantly higher affinity for the target receptor compared to the other two peptides. This is reflected in its lower KD value. The faster association rate and slower dissociation rate suggest that the bromophenyl group contributes to both the initial binding event and the stability of the peptide-receptor complex, possibly through favorable hydrophobic and halogen bonding interactions within the receptor's binding pocket.

Conclusion

The incorporation of novel unnatural amino acids like 3-amino-3-(4-bromophenyl)butanoate into peptide structures holds immense potential for the development of new therapeutics with enhanced biological activity and stability. The systematic assessment of antimicrobial activity, cytotoxicity, and receptor binding affinity, as outlined in this guide, provides a robust framework for evaluating the potential of such modified peptides. By comparing the performance of these novel peptides against relevant controls, researchers can gain valuable insights into the structure-activity relationships that govern their biological function. This logical and self-validating approach to experimental design is crucial for advancing promising peptide candidates through the drug discovery pipeline.

References

  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. (n.d.). DTIC.
  • Antimicrobial peptides containing unnatural amino acid exhibit potent bactericidal activity against ESKAPE pathogens. (2013, January 1). PubMed.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (n.d.). PMC.
  • Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. (2016, January 25). ACS Publications.
  • Unnatural amino acids: promising implications for the development of new antimicrobial peptides. (2022, March 7). Taylor & Francis.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2025, April 21). The Journal of Physical Chemistry B - ACS Publications.
  • Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. (n.d.). PMC.
  • Modified CLEC3A-Derived Antimicrobial Peptides Lead to Enhanced Antimicrobial Activity against Drug-Resistant Bacteria. (2023, October 11). PMC.
  • Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed.
  • Cytotoxicity Evaluation of Peptide Drug. (n.d.).
  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. (n.d.). PMC.
  • Beta-peptide. (n.d.). Wikipedia.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022, January 7). ACS Publications.
  • Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery. (2021, July 30). Brieflands.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PMC.
  • Peptide Binding Assays. (n.d.).
  • Synthetic peptides as receptors in affinity sensors: a feasibility study. (n.d.). PubMed.
  • Methods used to assess some biological activities of peptides and... (n.d.). ResearchGate.
  • Evaluation of peptide cytotoxicity. Toxicity was measured to determine... (n.d.). ResearchGate.
  • Synthetic receptors for peptides. (n.d.). The Royal Society.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Receptor Binding Assays - Multiwell Plates. (n.d.). Merck.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). ASM Journals.

Sources

Benchmarking synthetic routes for quaternary beta-amino acid esters

Comparative Guide: Synthetic Routes to Quaternary -Amino Acid Esters

Executive Summary

Quaternary


However, their synthesis is non-trivial due to the high steric impedance at the prochiral center. This guide benchmarks three dominant synthetic methodologies: Asymmetric Mannich Reactions , Enantioselective Hydrogenation , and the Chiral Sulfinyl Imine (Reformatsky) Approach . We evaluate these routes based on enantioselectivity (ee), scalability, and substrate versatility to aid process selection in discovery and development phases.

Benchmarking Matrix: Methodological Performance

The following table synthesizes performance metrics from recent high-impact literature.

FeatureRoute A: Asymmetric Mannich Route B: Asymmetric Hydrogenation Route C: Sulfinyl Imine (Reformatsky)
Primary Mechanism Nucleophilic addition to KetiminesReduction of

-disubstituted enamides
Zn-mediated enolate addition to chiral imines
Enantioselectivity (ee) High (90–99%)Excellent (95–99%)High (>98% dr)
Steric Tolerance Moderate (Sensitive to bulky ketones)High (Ligand dependent)Very High
Atom Economy High (Catalytic)Excellent (100% atom efficient)Low (Stoichiometric auxiliary)
Scalability Moderate (Catalyst cost/loading)High (Low catalyst loading <1 mol%)Moderate (Auxiliary removal step)
Key Limitation Ketimine stability/reactivitySynthesis of enamide precursorStep count (Auxiliary installation/cleavage)
Best For Discovery: Diverse analog generationProduction: Multi-kilogram scale-upHard Targets: Extremely bulky aliphatic chains

Decision Framework: Route Selection

The following decision tree illustrates the logical flow for selecting the optimal synthetic pathway based on substrate constraints and project phase.

RouteSelectionStartTarget: Quaternary β-Amino EsterScaleScale & Phase?Start->ScalePrecursorIs Enamide Precursor Accessible?Scale->PrecursorProcess/Scale-up (>100g)BulkySteric Bulk at β-position?Scale->BulkyDiscovery (<1g)Precursor->BulkyNo (Difficult Synthesis)RouteBRoute B: Asymmetric Hydrogenation(High Atom Economy, Scalable)Precursor->RouteBYesRouteARoute A: Asymmetric Mannich(High Diversity, 1-Step)Bulky->RouteAModerate (e.g., Phenyl, Methyl)RouteCRoute C: Sulfinyl Imine Reformatsky(Robust, Stoichiometric Control)Bulky->RouteCExtreme (e.g., t-Butyl)

Figure 1: Strategic decision tree for selecting the synthetic route based on scale and steric demands.

Deep Dive: Technical Protocols & Causality

Route A: Asymmetric Mannich Reaction (Catalytic)

The Standard for Discovery. Direct addition of enolates to ketimines is the most convergent approach. The challenge lies in the low electrophilicity of ketimines compared to aldimines.

Mechanistic Insight: Successful protocols often utilize Bifunctional Organocatalysts (e.g., Cinchona alkaloid-derived thioureas) or Chiral Metal Complexes (Cu, Zn). The catalyst must simultaneously activate the nucleophile (enol silane or malonate) and the electrophile (ketimine) while organizing them in a rigid transition state to differentiate the enantiotopic faces of the ketimine.

Representative Protocol (Cu-Catalyzed): Based on Kobayashi et al. [1]

  • Catalyst Formation: In a dry Schlenk tube, mix Cu(OTf)

    
     (5 mol%) with a chiral diamine ligand (5.5 mol%) in THF. Stir for 1 hour to ensure complexation. Causality: Pre-complexation prevents non-selective background reaction by free metal.
    
  • Substrate Addition: Add the

    
    -protected ketimine (1.0 equiv) to the catalyst solution at -20°C. Causality: Low temperature suppresses E/Z isomerization of the imine.
    
  • Nucleophile Addition: Dropwise addition of the silyl ketene acetal (1.2 equiv). Stir for 24h.

  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc. Purify via flash chromatography.
    
Route B: Enantioselective Hydrogenation (Scalable)

The Standard for Production. This route relies on the reduction of

Mechanistic Insight: Rhodium complexes with electron-rich bisphosphine ligands (e.g., DuPhos , JosiPhos , or TangPhos ) are essential. The mechanism involves the coordination of the enamide olefin and the amide carbonyl oxygen to the Rh center. This chelation creates a rigid metallacycle, directing the hydride transfer to a specific face of the alkene.

Representative Protocol: Based on Zhang et al. [2] and Tang et al. [3]

  • Substrate Prep: Synthesize the

    
    -disubstituted enamide via condensation of the corresponding 
    
    
    -keto ester with ammonium acetate, followed by acylation.
  • Hydrogenation: Charge a high-pressure autoclave with the enamide (1.0 equiv) and [Rh(COD)(TangPhos)]BF

    
     (1 mol%) in degassed MeOH.
    
  • Reaction: Pressurize to 50 atm H

    
    . Stir at RT for 12h. Causality: High pressure is often required for tetrasubstituted olefins due to steric hindrance inhibiting migratory insertion.
    
  • Isolation: Vent H

    
    . Concentrate solvent. The product is often obtained in >95% purity without chromatography.
    
Route C: Sulfinyl Imine Aza-Reformatsky (Robust)

The Problem Solver. When catalytic methods fail due to extreme sterics or catalyst poisoning, the stoichiometric chiral auxiliary approach is infallible.

Mechanistic Insight: The use of Ellman’s Sulfinamide (




Representative Protocol: Based on Cozzi et al. [4]

  • Imine Formation: Condense the ketone with (

    
    )-2-methyl-2-propanesulfinamide using Ti(OEt)
    
    
    as a water scavenger.
  • Reformatsky Reaction: In a separate vessel, activate Zn dust (4.0 equiv) with TMSCl in THF. Add ethyl bromoacetate (2.0 equiv) to form the Reformatsky reagent.

  • Addition: Cannulate the zinc reagent into the sulfinyl imine solution at -78°C. Causality: Kinetic control at -78°C maximizes diastereoselectivity (dr).

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the auxiliary and yield the free amine salt.

Mechanistic Visualization

The following diagram details the catalytic cycle for the Rhodium-catalyzed hydrogenation (Route B), highlighting the critical chelation step that enforces enantioselectivity.

RhCyclePreCatRh(I) PrecatalystActiveSolvent Complex[Rh(P-P)(S)2]+PreCat->Active H2, -CODCoordSubstrate Coordination(Chelation Control)Active->Coord + SubstrateOxAddOxidative Addition(Rh(III)-Dihydride)Coord->OxAdd + H2MigInsMigratory Insertion(Enantio-determining)OxAdd->MigInsRedElimReductive EliminationMigIns->RedElimRedElim->Active - ProductProductβ-Amino Ester(>98% ee)RedElim->Product

Figure 2: Catalytic cycle of Rh-mediated asymmetric hydrogenation showing the critical chelation-directed oxidative addition.

References

  • Kobayashi, S., et al. (2021). Asymmetric Catalytic Ketimine Mannich Reactions. Encyclopedia. Link

  • Zhang, X., et al. (2014). Enantioselective hydrogenation of α,β-disubstituted nitroalkenes. Chemical Communications.[1] Link

  • Tang, W., et al. (2025). Amide-Directed Highly Enantioselective Hydrogenation of Diverse Acyclic Multisubstituted Alkenes. Angewandte Chemie Int. Ed. Link

  • Cozzi, P. G., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Link

  • Ellman, J. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research. Link

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